Product packaging for 10-Deacetyl-7-xylosyl Paclitaxel(Cat. No.:)

10-Deacetyl-7-xylosyl Paclitaxel

Katalognummer: B1244631
Molekulargewicht: 944 g/mol
InChI-Schlüssel: ORKLEZFXASNLFJ-DYLQFHMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

10-Deacetyl-7-xylosyl Paclitaxel, also known as this compound, is a useful research compound. Its molecular formula is C50H57NO17 and its molecular weight is 944 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H57NO17 B1244631 10-Deacetyl-7-xylosyl Paclitaxel

Eigenschaften

Molekularformel

C50H57NO17

Molekulargewicht

944 g/mol

IUPAC-Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40+,42+,46+,48-,49+,50-/m1/s1

InChI-Schlüssel

ORKLEZFXASNLFJ-DYLQFHMVSA-N

Isomerische SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O

Kanonische SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O

Synonyme

7-xylosyl-10-deacetyl-taxol
7-xylosyl-10-deacetyltaxol

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl Paclitaxel is a naturally occurring taxane derivative isolated from various species of the yew tree (Taxus), notably Taxus chinensis.[1] As a structural analogue of the widely used chemotherapeutic agent Paclitaxel (Taxol®), this compound has garnered significant interest within the scientific community. Its importance stems from two primary areas: its intrinsic biological activity as a microtubule-disrupting agent and its role as a key intermediate in the semi-synthesis of Paclitaxel and its derivatives, such as Docetaxel. This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, biological mechanism of action, relevant experimental protocols, and its utility in synthetic chemistry.

Chemical and Physical Properties

This compound is a diterpenoid with a complex tetracyclic core structure, characteristic of the taxane family. The key structural distinctions from Paclitaxel are the absence of an acetyl group at the C-10 position and the presence of a xylosyl moiety at the C-7 position. These modifications influence its physicochemical properties, such as polarity and solubility.

PropertyValue
CAS Number 90332-63-1
Molecular Formula C₅₀H₅₇NO₁₇
Molecular Weight 943.98 g/mol
Alternate Names 10-Deacetyl-7-xylosyltaxol, 10-Deacetylpaclitaxel 7-Xyloside

Mechanism of Action and Biological Activity

Similar to Paclitaxel, this compound exerts its cytotoxic effects by targeting microtubules.[2] However, instead of inhibiting their assembly, it promotes the polymerization of tubulin and stabilizes the resulting microtubules, thereby preventing their dynamic instability which is crucial for various cellular processes, most notably mitosis. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]

Induction of Apoptosis

The primary mechanism of cell death induced by this compound is through the intrinsic, or mitochondrial-driven, pathway of apoptosis.[1][2] This has been particularly well-characterized in human prostate cancer (PC-3) cells. The signaling cascade is initiated by the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bad, and the concomitant downregulation of anti-apoptotic members like Bcl-2 and Bcl-XL.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a downstream caspase cascade, including the activation of effector caspases-3 and -6, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[2]

Signaling Pathway Diagram

apoptosis_pathway cluster_stimulus Stimulus cluster_cell Cellular Response This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization G2/M Arrest G2/M Arrest Microtubule Stabilization->G2/M Arrest Bcl-2 Family Regulation Bcl-2 Family Regulation G2/M Arrest->Bcl-2 Family Regulation Mitochondrial Disruption Mitochondrial Disruption Bcl-2 Family Regulation->Mitochondrial Disruption Bax, Bad ↑ Bcl-2, Bcl-XL ↓ Apoptosome Formation Apoptosome Formation Mitochondrial Disruption->Apoptosome Formation Cytochrome c release Caspase Cascade Caspase Cascade Apoptosome Formation->Caspase Cascade Caspase-9 activation Apoptosis Apoptosis Caspase Cascade->Apoptosis Caspase-3, -6 activation semisynthesis_workflow This compound This compound Intermediate_1 10-Deacetyl Paclitaxel This compound->Intermediate_1 Redox Reaction (Xylose Removal) Intermediate_2 Paclitaxel Intermediate_1->Intermediate_2 Acetylation (at C-10) Purified_Paclitaxel Purified_Paclitaxel Intermediate_2->Purified_Paclitaxel Deacetylation & Purification

References

An In-Depth Technical Guide to 10-Deacetyl-7-xylosyl Paclitaxel: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10-Deacetyl-7-xylosyl Paclitaxel is a naturally occurring taxane and a derivative of the widely used anticancer drug, Paclitaxel.[1][2] It is primarily isolated from various species of the yew tree, such as Taxus chinensis and Taxus cuspidata.[1][3] Structurally, it differs from Paclitaxel by the absence of an acetyl group at the C-10 position and the presence of a xylosyl (a sugar molecule) moiety at the C-7 position.[4] These modifications result in improved pharmacological features, including higher water solubility compared to Paclitaxel.[5][] This compound has garnered interest in the scientific community as a potential anticancer agent itself and as a key precursor for the semi-synthesis of Paclitaxel.[4][7]

Chemical Structure and Physicochemical Properties

This compound possesses the complex diterpenoid core structure characteristic of taxanes. The key modifications—deacetylation at C-10 and xylosylation at C-7—alter its polarity and, consequently, its solubility.

PropertyValueReference
Molecular Formula C₅₀H₅₇NO₁₇[8][9][10]
Molecular Weight 943.98 g/mol [1][][10][11]
Exact Mass 943.36264935 Da[8][12]
CAS Number 90332-63-1[9][10][12]
Appearance White to Off-white Solid[]
Melting Point >228 °C (decomposes)[]
Solubility Soluble in DMSO and methanol.[1][13] Slightly soluble with heating/sonication.[]
Purity (typical) >98% (HPLC)[9][13]
IUPAC Name [4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[8][9]
Synonyms 10-Deacetyl-7-xylosyltaxol, 10-Deacetylpaclitaxel 7-Xyloside, 7-Xylosyl-10-deacetyltaxol[2][][10]

Biological Activity and Mechanism of Action

Similar to its parent compound, this compound functions as a microtubule-disrupting agent.[12][14] It interferes with the normal function of microtubule dynamics, which is crucial for cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[2][12][14]

The apoptotic mechanism has been specifically studied in human prostate cancer cells (PC-3) and is shown to be mediated through the mitochondria-driven intrinsic pathway.[1][2] The process involves:

  • Mitotic Arrest : The compound causes a significant arrest of cells in mitosis.[1]

  • Modulation of Bcl-2 Family Proteins : It up-regulates the expression of pro-apoptotic proteins such as Bax and Bad, while down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1][2]

  • Mitochondrial Disruption : This shift in the balance of Bcl-2 family proteins leads to a disturbance in the mitochondrial membrane permeability.[1][2]

  • Caspase Activation : The disruption of the mitochondrial membrane triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway.[1][2] Caspase-9 then activates downstream executioner caspases, including caspase-3 and caspase-6.[2]

  • Apoptosis Execution : Activated caspase-3 also cleaves Bid, further amplifying the apoptotic signal.[2] Notably, the compound's activity does not appear to involve the death receptor (extrinsic) pathway, as evidenced by the lack of effect on CD95 and NF-kappaB proteins.[2]

apoptosis_pathway cluster_cell Cancer Cell cluster_bcl Bcl-2 Family Proteins drug 10-Deacetyl-7-xylosyl Paclitaxel mitosis Mitotic Arrest (G2/M Phase) drug->mitosis bcl2_family Bcl-2 Family Modulation mitosis->bcl2_family mito Mitochondrion bcl2_family->mito Disturbs Membrane Permeability bax_bad Bax, Bad ↑ bcl2_xl Bcl-2, Bcl-XL ↓ cas9 Caspase-9 (activated) mito->cas9 cas36 Caspase-3 & 6 (activated) cas9->cas36 apoptosis Apoptosis cas36->apoptosis

Caption: Mitochondrial-dependent apoptotic pathway induced by the compound.
Quantitative Biological Data

The cytotoxic and microtubule-disrupting activities of this compound have been quantified in various assays.

AssaySystem/Cell LineIC₅₀ ValueReference
Microtubule Disassembly Pig Brain Microtubules0.3 µM[14]
Microtubule Disassembly Physarum Microtubules0.5 µM[14]
Cell Proliferation Inhibition PC-3 (Prostate Cancer)5 µM[14]

Experimental Protocols

Isolation and Purification from Taxus Species

A common method for obtaining this compound involves extraction from the needles of yew trees, followed by chromatographic purification.

Methodology: Negative Pressure Cavitation (NPC) Extraction followed by HPLC [3]

  • Sample Preparation : Needles from Taxus chinensis or Taxus cuspidata are collected, dried, and ground into a fine powder.

  • Extraction :

    • Solvent : 80% (v/v) aqueous ethanol.

    • Solid-to-Liquid Ratio : 1:15 (g/mL).

    • Conditions : The extraction is performed under negative pressure (e.g., -0.03 MPa) for 60 minutes. This process is typically repeated three times to maximize yield. NPC is favored as a low-temperature method that minimizes thermal degradation of the taxanes.

  • Filtration and Concentration : The resulting extracts are combined, filtered to remove solid plant material, and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Purification via Liquid Chromatography :

    • Initial Step : The crude extract can be subjected to reverse-phase liquid chromatography.[15]

    • Column : A C18 column is commonly used.

    • Elution : A solvent gradient (e.g., methanol/water or acetonitrile/water) is used to elute the compounds. Fractions are collected at regular intervals.

    • Recycling Chromatography : For higher purity, advanced techniques like twin-column recycling chromatography with a step solvent gradient can be employed to refine the product from a crude purity of ~24% to nearly 100%.[4]

  • Analysis and Identification :

    • HPLC-MS/MS : Fractions are analyzed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry to identify and quantify this compound based on its retention time and mass-to-charge ratio.[3]

    • NMR : The structure of the purified compound is confirmed using Nuclear Magnetic Resonance spectroscopy.

extraction_workflow start Taxus Needles (Dried, Powdered) extraction Negative Pressure Cavitation Extraction (80% Ethanol, 3x) start->extraction filtration Filtration & Concentration extraction->filtration crude Crude Extract filtration->crude chromatography Reverse-Phase Liquid Chromatography (C18) crude->chromatography fractions Collect Fractions chromatography->fractions analysis Analysis (HPLC-MS/MS, NMR) fractions->analysis end Pure 10-Deacetyl-7-xylosyl Paclitaxel analysis->end

Caption: Generalized workflow for extraction and purification.
In Vitro Cytotoxicity Assessment

The effect of this compound on cancer cell viability is commonly measured using an MTT assay.[16]

Methodology: MTT Assay

  • Cell Seeding : Cancer cells (e.g., A549 or PC-3) are seeded into a 96-well plate at a density of approximately 2 x 10⁵ cells/mL and incubated overnight to allow for attachment.

  • Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24 hours).

  • MTT Reagent Addition : After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement : The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be determined from the dose-response curve.

Conclusion

This compound is a significant natural product with promising anticancer properties. Its enhanced water solubility and potent activity as a microtubule inhibitor make it a valuable candidate for further investigation in drug development. The detailed understanding of its structure, biological mechanism, and methods for its isolation and analysis provides a solid foundation for researchers and scientists working to harness its therapeutic potential, either as a standalone drug or as a crucial intermediate in the synthesis of other clinically important taxanes.

References

Unveiling the Natural Reserves: A Technical Guide to 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of 10-Deacetyl-7-xylosyl Paclitaxel, a significant taxane derivative and a key precursor in the semi-synthesis of the life-saving anti-cancer drug, Paclitaxel. This document provides a comprehensive overview of its natural occurrence, quantitative data from various Taxus species, detailed experimental protocols for its extraction and purification, and an illustrative representation of its biosynthetic origins.

Natural Occurrence and Significance

This compound, often referred to as 10-DAXP, is a naturally occurring xyloside found in various species of the yew tree (Taxus). It is structurally similar to Paclitaxel but features a xylosyl group at the C-7 position and lacks the acetyl group at the C-10 position. While it is sometimes considered a byproduct during the commercial extraction of Paclitaxel, its abundance in certain Taxus species makes it a valuable starting material for the semi-synthesis of Paclitaxel and its analogues.[1] The conversion of this readily available precursor can significantly enhance the overall yield and sustainability of Paclitaxel production.

Quantitative Analysis of this compound in Taxus Species

The concentration of this compound varies significantly among different Taxus species and even between different parts of the same plant. The following tables summarize the quantitative data reported in the scientific literature.

Taxus SpeciesPlant PartThis compound Content (% of dry weight)Reference
Taxus chinensisNeedles0.0467%[2][3]
Taxus cuspidataNeedles0.0153%[2][3]
Taxus brevifoliaBark0.06 - 0.1%[4]

Table 1: Quantitative Comparison of this compound in Various Taxus Species. This table provides a comparative overview of the percentage of this compound found in the dry weight of different parts of Taxus species.

TaxaneTaxus chinensis (Needles)Taxus cuspidata (Needles)
Paclitaxel0.0053%0.0067%
10-Deacetyl-7-xylosylpaclitaxel0.0467%0.0153%
10-Deacetylpaclitaxel0.0132%0.0047%
Cephalomannine0.0076%0.0064%

Table 2: Comparative Yields of Major Taxanes from Taxus Needles (% of dry weight). This table highlights the relative abundance of this compound compared to other major taxanes in the needles of Taxus chinensis and Taxus cuspidata. Data sourced from[2][3].

Experimental Protocols

This section outlines detailed methodologies for the extraction and purification of this compound from Taxus plant material.

Extraction of Crude Taxanes

This protocol is based on the negative pressure cavitation extraction method described by Wang et al. (2009).[3]

Materials and Reagents:

  • Dried and powdered needles of Taxus species

  • 80% (v/v) ethanol

  • Negative pressure cavitation extraction apparatus

  • Rotary evaporator

Procedure:

  • Place 100 g of dried and powdered Taxus needles into the extraction vessel.

  • Add 1500 mL of 80% ethanol (solid to liquid ratio of 1:15 g/mL).

  • Set the negative pressure cavitation apparatus to a vacuum degree of -0.03 MPa.

  • Conduct the extraction for 60 minutes at room temperature.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude taxane extract.

Purification using Macroporous Resin Chromatography

This protocol is adapted from the method described by Fu et al. (2008) for the separation and enrichment of 7-xylosyl-10-deacetyl paclitaxel.[5]

Materials and Reagents:

  • Crude taxane extract

  • Macroporous resin (AB-8)

  • Ethanol (30% and 80%)

  • Chromatography column

Procedure:

  • Dissolve the crude taxane extract in an appropriate solvent. The initial concentration of 7-xylosyl-10-deacetyl paclitaxel in the feed solution should be approximately 0.0657 mg/mL.[5]

  • Pack a chromatography column with AB-8 macroporous resin.

  • Load the dissolved crude extract onto the column at a flow rate of 1 mL/min. The processing volume should be 15 bed volumes (BV).[5]

  • Wash the column with 3 BV of 30% ethanol to remove impurities.

  • Elute the target compound, this compound, with 6 BV of 80% ethanol at a flow rate of 1 mL/min.[5]

  • Collect the eluate and concentrate to obtain the enriched product. This method can increase the content of 7-xylosyl-10-deacetyl paclitaxel by over 62-fold with a recovery of approximately 86%.[5]

High-Purity Purification using Twin-Column Recycling Chromatography

For obtaining high-purity this compound, the twin-column recycling chromatography with a step solvent gradient as described by Chen et al. (2024) is recommended.[6]

General Principle: This advanced chromatographic technique utilizes two columns and a recycling process with a step solvent gradient to enhance separation efficiency. A weak solvent is introduced between the two columns to counteract band broadening. This method has been shown to achieve a purity of 99.6% with a recovery rate surpassing 95%.[6] For detailed operational parameters, including solvent gradient, number of switches, feeding volume, and switch interval, please refer to the original publication.

Biosynthetic Pathway and Logical Relationships

The biosynthesis of taxanes is a complex process involving numerous enzymatic steps. While the complete pathway for this compound is not fully elucidated, it is understood to branch from the main Paclitaxel biosynthetic pathway. The following diagrams illustrate the known steps leading to the taxane core and the subsequent modifications, as well as the logical workflow for the extraction and purification process.

Paclitaxel_Biosynthesis GGPP Geranylgeranyl Diphosphate Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase Taxadien_5a_ol Taxadien-5α-ol Taxadiene->Taxadien_5a_ol Taxadiene 5α-hydroxylase Taxadien_5a_yl_acetate Taxadien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_yl_acetate Taxadien-5α-ol O-acetyltransferase Intermediate_Taxoids Intermediate Taxoids Taxadien_5a_yl_acetate->Intermediate_Taxoids Multiple enzymatic steps (Hydroxylations, Acylations) Deacetyl_Baccatin_III 10-Deacetylbaccatin III Intermediate_Taxoids->Deacetyl_Baccatin_III Baccatin_III Baccatin III Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Side chain attachment & modifications Deacetyl_Baccatin_III->Baccatin_III 10-deacetylbaccatin III -10-O-acetyltransferase DXP 10-Deacetyl-7-xylosyl Paclitaxel Deacetyl_Baccatin_III->DXP Unknown Xylosyltransferase

Caption: The biosynthetic pathway of Paclitaxel, indicating the likely point of divergence for the formation of this compound from 10-Deacetylbaccatin III via an uncharacterized xylosyltransferase.

Extraction_Purification_Workflow Start Taxus Plant Material (Needles/Bark) Extraction Crude Taxane Extraction (e.g., Negative Pressure Cavitation) Start->Extraction Crude_Extract Crude Taxane Extract Extraction->Crude_Extract Enrichment Enrichment Chromatography (Macroporous Resin) Crude_Extract->Enrichment Enriched_Fraction Enriched 10-DAXP Fraction Enrichment->Enriched_Fraction High_Purity High-Purity Purification (e.g., Twin-Column Recycling Chromatography) Enriched_Fraction->High_Purity Final_Product High-Purity This compound High_Purity->Final_Product

Caption: A logical workflow diagram illustrating the key stages in the extraction and purification of this compound from its natural sources.

References

A Technical Guide to the Biosynthesis of 10-Deacetyl-7-xylosyl Paclitaxel in Taxus Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel (Taxol®) is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its mechanism involves the stabilization of microtubules, leading to the disruption of mitosis in cancer cells.[1] Paclitaxel is a complex diterpenoid naturally produced by trees of the Taxus genus (yew). The biosynthesis of paclitaxel is a multi-step, intricate process involving numerous enzymes and intermediates.[2] In addition to paclitaxel, Taxus species produce a wide array of related compounds known as taxoids.

Among these are various analogues, such as 10-deacetyl-7-xylosyl paclitaxel (also referred to as 7-xylosyl-10-deacetyltaxol), which are of significant interest. These compounds not only represent branches in the metabolic network but also serve as potential precursors for the semi-synthesis of paclitaxel and other clinically important taxoids like docetaxel.[1][3] Understanding the biosynthetic pathway of these specific analogues is crucial for metabolic engineering efforts aimed at increasing the production of target molecules in plant cell cultures or heterologous systems. This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthesis Pathway of the Taxane Skeleton

The biosynthesis of all taxoids, including this compound, begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). The pathway proceeds through a series of cyclization, hydroxylation, and acylation steps to form the core taxane skeleton and key intermediates like 10-deacetylbaccatin III (10-DAB).[2][4]

The initial committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, catalyzed by taxadiene synthase (TS).[4] This is followed by a cascade of oxygenation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and acylation reactions carried out by various acyltransferases. These modifications build the highly decorated baccatin III core, a crucial precursor for paclitaxel.[5] 10-DAB is a key intermediate in this pathway and is the direct precursor to baccatin III via acetylation at the C10 position by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).[6][7][8]

Paclitaxel_Core_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene TXS Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol T5αH (CYP) Taxadien_5a_acetate Taxa-4(20),11(12)-dien-5α-yl-acetate Taxadien_5a_ol->Taxadien_5a_acetate TAT Intermediate_1 Taxane Intermediates Taxadien_5a_acetate->Intermediate_1 Multiple Steps (CYPs, etc.) DAB 10-Deacetylbaccatin III (10-DAB) Intermediate_1->DAB BaccatinIII Baccatin III DAB->BaccatinIII DBAT Paclitaxel_Core Paclitaxel Precursors BaccatinIII->Paclitaxel_Core BAPT, DBTNBT (Side-chain attachment) Paclitaxel Paclitaxel Paclitaxel_Core->Paclitaxel Xylosyl_Paclitaxel_Pathway cluster_reaction DAB 10-Deacetylbaccatin III (10-DAB) DAT 10-Deacetyltaxol DAB->DAT BAPT, DBTNBT (Side-chain attachment) Target 10-Deacetyl-7-xylosyl Paclitaxel DAT->Target Enzyme Taxane 7-β-xylosyltransferase UDP_Xylose UDP-Xylose UDP_Xylose->Target UDP UDP Enzyme->Target Experimental_Workflow Collect 1. Sample Collection (Taxus Needles) Prepare 2. Sample Preparation (Drying, Grinding) Collect->Prepare Extract 3. Solvent Extraction (Ultrasonication) Prepare->Extract Filter 4. Clarification (Centrifugation, Filtration) Extract->Filter Analyze 5. UPLC-MS/MS Analysis Filter->Analyze Data 6. Data Processing (Quantification) Analyze->Data Interpret 7. Interpretation & Reporting Data->Interpret

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of 10-Deacetyl-7-xylosyl Paclitaxel as a Paclitaxel Precursor

Abstract

Paclitaxel, a highly effective anti-cancer agent, has historically faced supply challenges due to its low abundance in the primary natural source, the Pacific yew tree (Taxus brevifolia). This has spurred extensive research into semi-synthetic production routes from more abundant precursors. This technical guide focuses on the pivotal role of this compound (10-DXP), a naturally occurring taxane derivative, as a key starting material for the efficient synthesis of paclitaxel. We will delve into the chemical transformation pathways, present quantitative data on reaction yields and product purity, detail relevant experimental protocols, and provide visual representations of the synthesis and workflows. This document serves as a comprehensive resource for professionals engaged in oncology drug development and natural product synthesis.

Introduction: The Paclitaxel Supply Challenge

Paclitaxel is a potent chemotherapeutic agent that functions by stabilizing microtubules, thereby inducing mitotic arrest and apoptosis in cancer cells.[1][2][3] Its unique mechanism of action has made it a cornerstone in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[2][3]

The initial and primary source of paclitaxel was the bark of the Pacific yew tree, from which it could be isolated in very low yields (approximately 1 kg of the drug from the bark of 3,000 trees).[4] This unsustainable harvesting practice, coupled with the slow growth of the yew tree, created a significant supply bottleneck and prompted the exploration of alternative production methods. While total synthesis has been achieved, it is a complex and commercially unviable process.[5][6] Consequently, semi-synthesis from more readily available taxane precursors, such as 10-deacetylbaccatin III (10-DAB), has become the dominant production method.[4][5][7]

More recently, this compound (also referred to as 7-xylosyl-10-deacetylpaclitaxel or 10-DAXP) has emerged as a highly promising precursor.[8] Found in significant quantities in the needles of specific yew species like Taxus chinensis, 10-DXP offers a distinct advantage: it already possesses the complex C-13 side chain essential for paclitaxel's bioactivity.[7][8] This simplifies the semi-synthetic route compared to precursors like 10-DAB, which require the attachment of this side chain.

Chemical Structure and Rationale for Use

The core structure of paclitaxel is a complex diterpenoid taxane ring. The key structural differences between paclitaxel and its precursor, 10-DXP, are located at the C-7 and C-10 positions of this ring.

  • Paclitaxel: Features a hydroxyl group (-OH) at the C-7 position and an acetyl group (-OCOCH₃) at the C-10 position.

  • This compound (10-DXP): Lacks the acetyl group at C-10 (hence "10-deacetyl") and instead has a xylosyl (a five-carbon sugar) moiety attached via a glycosidic bond to the C-7 hydroxyl group.

The presence of the C-13 side chain in 10-DXP is the primary reason for its utility as a precursor. The conversion to paclitaxel essentially involves two main transformations: the removal of the C-7 xylosyl group and the acetylation of the C-10 hydroxyl group.

Semi-Synthetic Pathway from 10-DXP to Paclitaxel

The conversion of 10-DXP to paclitaxel is a streamlined process that leverages both enzymatic and chemical reactions. The overall pathway is significantly less complex than syntheses starting from 10-DAB.

Step 1: Enzymatic Hydrolysis of the C-7 Xylosyl Group

The first crucial step is the selective cleavage of the xylosyl group at the C-7 position. This is typically achieved through enzymatic hydrolysis using β-xylosidase. This biocatalytic approach is highly specific and proceeds under mild conditions, preventing unwanted side reactions on the sensitive taxane core.

The product of this reaction is 10-deacetylpaclitaxel (10-DAP), which is the most ideal direct precursor for the final acetylation step.[8]

Step 2: Conversion of 10-Deacetylpaclitaxel (10-DAP) to Paclitaxel

With the C-7 hydroxyl group exposed, the next and final major transformation is the acetylation of the C-10 hydroxyl group. This is a chemical step that often involves a protection-acetylation-deprotection sequence to ensure selectivity.

  • Protection: The hydroxyl groups, particularly the more reactive C-7 hydroxyl, are protected using a suitable protecting group like a silyl ether (e.g., triethylsilyl, TES).[1][7]

  • Acetylation: The C-10 hydroxyl group is then acetylated using an acetylating agent such as acetic anhydride or acetyl chloride.

  • Deprotection: The protecting group(s) are removed to yield the final paclitaxel molecule.[1][7]

In some cases, this conversion can be achieved in a one-pot composite step, further enhancing the efficiency of the process.[9]

Quantitative Data

The efficiency of the conversion process is a critical factor for industrial-scale production. The following table summarizes key quantitative data reported in the literature for the conversion of 10-DXP and its derivatives.

Process Step Starting Material Product Yield Purity Reference
Hydrolysis & Purification7-Xylosyl-10-deacetylpaclitaxel (10-DAXP)10-Deacetylpaclitaxel (10-DAP)79.7% (overall)96%[8]
Hydrolysis (Crude)7-Xylosyl-10-deacetylpaclitaxel (10-DAXP)Crude 10-DAP96.3%20.5%[8]
Three-Step Synthesis10-deacetyl-7-xylosyltaxanesPaclitaxel67.6% (total)99.52%[10]
One-Step Conversion10-Deacetylpaclitaxel (10-DAP)Paclitaxel80-85% (overall)N/A[9]

Experimental Protocols

This section provides an overview of the methodologies for the key transformations involved in converting 10-DXP to paclitaxel.

Protocol 1: Enzymatic Hydrolysis of 10-DXP to 10-DAP

This protocol is based on the procedure for large-scale purification of 10-DAP.[8]

  • Starting Material: A partially purified extract from yew needles, primarily containing 10-DXP (>60%).

  • Enzymatic Reaction: The starting material is treated with β-xylosidase to completely hydrolyze the C-7 xylosyl group. The reaction is typically carried out in an aqueous buffer system at an optimal pH and temperature for the enzyme.

  • Reaction Monitoring: The progress of the reaction can be monitored using High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the 10-DXP peak and the appearance of the 10-DAP peak.

  • Work-up and Initial Purification: Following complete hydrolysis, the reaction mixture is passed through a resin column to isolate the crude 10-DAP.

  • Chromatographic Purification: The crude 10-DAP is further purified using a sequence of normal-phase and reversed-phase preparative chromatography (e.g., with an ODS solid phase) to achieve high purity.

Protocol 2: Three-Step Chemical Conversion to Paclitaxel

This protocol describes a general method for converting taxane precursors, including those derived from 10-DXP, into paclitaxel.[1][7][10][11]

  • TES Protection: The precursor (in this case, 10-DAP obtained from Protocol 1) is dissolved in a suitable organic solvent (e.g., pyridine). A silylating agent, such as triethylsilyl chloride (TES-Cl), is added to protect the reactive hydroxyl groups.

  • Acetylation: The C-10 hydroxyl group is acetylated. This is often achieved by adding an acetylating agent like acetyl chloride or acetic anhydride to the reaction mixture. The reaction is allowed to proceed until completion, which can be monitored by HPLC or Thin Layer Chromatography (TLC).

  • Deprotection: The TES protecting group is removed from the C-7 position. This is typically accomplished by adding an acid, such as hydrochloric acid (HCl), to the reaction mixture.

  • Purification: The final paclitaxel product is purified from the reaction mixture using techniques like column chromatography on silica gel.

Visualizations

Chemical Synthesis Pathway

G cluster_0 A This compound (10-DXP) B 10-Deacetylpaclitaxel (10-DAP) A->B β-xylosidase (Hydrolysis) C 7-O-TES-10-deacetylpaclitaxel B->C TES-Cl (Protection) D 7-O-TES-paclitaxel C->D Acetyl Chloride (Acetylation) E Paclitaxel D->E HCl (Deprotection)

Caption: Semi-synthetic pathway from 10-DXP to Paclitaxel.

Experimental Workflow

G cluster_workflow Start Extraction from Taxus Needles Step1 Enzymatic Hydrolysis (β-xylosidase) Start->Step1 Step2 Crude Purification (Resin Column) Step1->Step2 Step3 Fine Purification of 10-DAP (HPLC) Step2->Step3 Step4 Chemical Synthesis (Protection, Acetylation, Deprotection) Step3->Step4 Step5 Final Purification (Silica Gel Chromatography) Step4->Step5 End High-Purity Paclitaxel Step5->End

Caption: Overall workflow for Paclitaxel production from 10-DXP.

Conclusion

This compound represents a highly valuable and strategic precursor in the semi-synthesis of paclitaxel. Its natural abundance in renewable resources like yew needles and, most importantly, the presence of the requisite C-13 side chain, streamlines the manufacturing process. The conversion, involving a highly selective enzymatic hydrolysis followed by a straightforward chemical acetylation, is efficient and capable of producing high-purity paclitaxel with high yields. For researchers and professionals in drug development, leveraging 10-DXP offers a more sustainable and economically viable route to meet the global demand for this critical anti-cancer medication.

References

10-Deacetyl-7-xylosyl Paclitaxel: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 10-Deacetyl-7-xylosyl Paclitaxel (10-DXP), a promising derivative of the widely used anticancer agent Paclitaxel. While specific quantitative data for 10-DXP is limited in publicly available literature, this document synthesizes information on its general characteristics and provides detailed experimental protocols based on established methods for paclitaxel and its analogues.

Executive Summary

This compound is a naturally occurring taxane derivative with reported enhanced aqueous solubility compared to its parent compound, Paclitaxel.[1] This property could offer significant advantages in formulation development, potentially mitigating the hypersensitivity reactions associated with the solvents used for Paclitaxel administration. Understanding the solubility and stability profile of 10-DXP is critical for its advancement as a therapeutic candidate. This guide outlines the current knowledge on its solubility in various solvents and provides robust experimental protocols for its comprehensive stability assessment. Furthermore, it visualizes key experimental workflows and the compound's established mechanism of action.

Solubility Profile

While several sources indicate that 10-DXP possesses higher water solubility than Paclitaxel, precise quantitative data remains scarce.[1] The available information on its solubility in common laboratory solvents is summarized below.

Table 1: Solubility of this compound
SolventConcentrationConditionsReference(s)
Dimethyl Sulfoxide (DMSO)100 mg/mLFresh DMSO recommended, as moisture can reduce solubility.[2]
Dimethyl Sulfoxide (DMSO)30 mg/mLNot specified[3]
MethanolSolubleHeating and sonication may be required.[1][4]
WaterInsoluble-[5]
EthanolInsoluble-[5]

Note: The information in this table is derived from various supplier datasheets and may vary between batches.

Stability Profile

The stability of 10-DXP is a critical parameter for its development as a pharmaceutical agent. While specific stability studies on 10-DXP are not widely published, data from its parent compound, Paclitaxel, can provide valuable insights. The primary degradation pathways for Paclitaxel include hydrolysis and epimerization.[6] Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Table 2: Recommended Storage and Stability Information
ConditionRecommendationReference(s)
Powder
Long-term Storage-20°C under an inert atmosphere.[1]
4°C, protected from light.[3]
Shelf Life≥12 months if stored properly.[1]
In Solution
DMSO Stock Solution1 month at -20°C.[7]
Formulated (e.g., with corn oil or aqueous vehicles)Use immediately for optimal results.[2]

Experimental Protocols

The following protocols are provided as a guide for researchers to determine the solubility and stability of 10-DXP. These are based on standard methods for taxane derivatives and should be validated for specific experimental conditions.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of 10-DXP to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute it with a suitable solvent. Analyze the concentration of 10-DXP using a validated analytical method, such as HPLC-UV.

Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for separating 10-DXP from its potential degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is often suitable for taxanes.

  • Mobile Phase: A gradient elution with acetonitrile and water is a common starting point. The addition of a small amount of acid (e.g., 0.1% formic acid) or buffer can improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 227 nm.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method.

  • Acid Hydrolysis: Dissolve 10-DXP in a suitable solvent and add a solution of hydrochloric acid (e.g., 0.1 N HCl). Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve 10-DXP in a suitable solvent and add a solution of sodium hydroxide (e.g., 0.1 N NaOH). Incubate at room temperature and collect samples at various time points. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Dissolve 10-DXP in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature and collect samples at various time points for HPLC analysis.

  • Thermal Degradation: Store solid 10-DXP and a solution of the compound at an elevated temperature (e.g., 80°C) and analyze at different time points.

  • Photostability: Expose solid 10-DXP and a solution of the compound to a light source (e.g., ICH-compliant photostability chamber) and analyze at different time points. Protect a control sample from light.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Excess 10-DXP in Solvent sol_equilibrate Equilibrate (e.g., 24-72h) sol_start->sol_equilibrate sol_separate Centrifuge & Filter sol_equilibrate->sol_separate sol_quantify Quantify by HPLC-UV sol_separate->sol_quantify sol_end Solubility Value sol_quantify->sol_end stab_start 10-DXP Sample stab_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_stress stab_hplc Analyze by Stability-Indicating HPLC stab_stress->stab_hplc stab_degradation Identify Degradation Products stab_hplc->stab_degradation stab_kinetics Determine Degradation Kinetics stab_hplc->stab_kinetics stab_end Stability Profile stab_degradation->stab_end stab_kinetics->stab_end

Caption: Workflow for determining the solubility and stability of 10-DXP.

Signaling Pathway of this compound-Induced Apoptosis

cluster_pathway Mitochondrial-Dependent Apoptosis Pathway cluster_bcl2 Bcl-2 Family Regulation dxp 10-Deacetyl-7-xylosyl Paclitaxel bax_bad Bax / Bad (Pro-apoptotic) dxp->bax_bad Upregulates bcl2_bclxl Bcl-2 / Bcl-xL (Anti-apoptotic) dxp->bcl2_bclxl Downregulates mito Mitochondrial Membrane Permeabilization bax_bad->mito bcl2_bclxl->mito casp9 Caspase-9 Activation mito->casp9 casp3_6 Caspase-3 / Caspase-6 Activation casp9->casp3_6 apoptosis Apoptosis casp3_6->apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

References

Methodological & Application

Application Notes and Protocols for the Semi-synthesis of Paclitaxel from 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a highly effective antineoplastic agent widely used in the treatment of various cancers. Its complex structure, however, makes total synthesis challenging and commercially unviable for large-scale production. An economically more feasible approach is the semi-synthesis from naturally abundant precursors. 10-Deacetyl-7-xylosyl Paclitaxel, a taxane derivative often found as a significant byproduct during the extraction of paclitaxel from yew species, represents a valuable and readily available starting material for the semi-synthesis of paclitaxel.

These application notes provide a detailed protocol for the semi-synthesis of paclitaxel from this compound. The process involves a three-step chemical transformation: enzymatic hydrolysis of the C-7 xylosyl group, selective acetylation of the C-10 hydroxyl group, and purification of the final product. This methodology offers a cost-effective and efficient route to high-purity paclitaxel.

Data Presentation

The following table summarizes the quantitative data for the semi-synthesis of paclitaxel from this compound. The data is based on a three-step process with a reported overall yield of 67.6% and a final purity of 99.52%.[1][2]

StepTransformationKey Reagents/EnzymesTypical Yield (%)Purity (%)
1Enzymatic Deglycosylationβ-xylosidase>95% conversionIntermediate not isolated
2Selective C-10 AcetylationAcetic anhydride, Pyridine, DMAP~75%Intermediate not isolated
3PurificationSilica Gel Chromatography, HPLC~90% (from crude)>99.5%
Overall This compound to Paclitaxel ~67.6% >99.5%

Experimental Protocols

Materials and Reagents
  • This compound (Starting Material)

  • β-xylosidase enzyme preparation

  • Sodium Acetate Buffer (50 mM, pH 4.5)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Methanol

  • Silica Gel for column chromatography

  • Hexane

  • Acetone

  • HPLC grade Acetonitrile

  • HPLC grade Water

Step 1: Enzymatic Hydrolysis of the C-7 Xylosyl Group

This protocol utilizes a β-xylosidase enzyme to selectively cleave the xylosyl group from the C-7 position of this compound to yield 10-deacetylpaclitaxel.

Procedure:

  • In a reaction vessel, dissolve this compound in a minimal amount of a co-solvent such as methanol.

  • Add 50 mM sodium acetate buffer (pH 4.5) to the reaction vessel to achieve the desired substrate concentration.

  • Introduce the β-xylosidase enzyme preparation to the reaction mixture. The optimal enzyme concentration should be determined empirically but a typical starting point is a 1:10 enzyme to substrate ratio by weight.

  • Stir the reaction mixture at a controlled temperature, typically between 30-40°C, for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 10-deacetylpaclitaxel.

  • The crude product can be used directly in the next step without further purification.

Step 2: Selective Acetylation of the C-10 Hydroxyl Group

This protocol describes the selective acetylation of the C-10 hydroxyl group of 10-deacetylpaclitaxel to yield paclitaxel.

Procedure:

  • Dissolve the crude 10-deacetylpaclitaxel from Step 1 in anhydrous pyridine in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC for the formation of paclitaxel.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (DCM).

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude paclitaxel.

Step 3: Purification of Paclitaxel

This protocol outlines a two-step purification process for obtaining high-purity paclitaxel.

A. Silica Gel Column Chromatography (Initial Purification)

  • Prepare a silica gel column using a slurry of silica gel in a hexane/ethyl acetate solvent system.

  • Dissolve the crude paclitaxel in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane.

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing paclitaxel.

  • Combine the pure fractions and concentrate under reduced pressure.

B. High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Dissolve the partially purified paclitaxel from the column chromatography step in a suitable solvent mixture, such as acetonitrile and water.

  • Purify the paclitaxel using a preparative reverse-phase HPLC system with a C18 column.

  • Use a gradient of acetonitrile in water as the mobile phase.

  • Monitor the elution profile at a suitable wavelength (e.g., 227 nm).

  • Collect the peak corresponding to paclitaxel.

  • Lyophilize or evaporate the solvent from the collected fraction to obtain pure paclitaxel.

  • Characterize the final product by HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the semi-synthesis of paclitaxel from this compound.

G Semi-synthesis of Paclitaxel Workflow Start 10-Deacetyl-7-xylosyl Paclitaxel Step1 Step 1: Enzymatic Deglycosylation Start->Step1 Intermediate1 10-Deacetylpaclitaxel (Crude) Step1->Intermediate1 Step2 Step 2: Selective C-10 Acetylation Intermediate1->Step2 Intermediate2 Paclitaxel (Crude) Step2->Intermediate2 Step3a Step 3a: Silica Gel Chromatography Intermediate2->Step3a Intermediate3 Paclitaxel (Partially Purified) Step3a->Intermediate3 Step3b Step 3b: Preparative HPLC Intermediate3->Step3b End Paclitaxel (>99.5% Purity) Step3b->End

Caption: Workflow for the semi-synthesis of paclitaxel.

Paclitaxel-Induced Apoptosis Signaling Pathway

Paclitaxel exerts its anticancer effects primarily by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The diagram below illustrates the key signaling events involved in paclitaxel-induced apoptosis.

G Paclitaxel-Induced Apoptosis Signaling Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest JNK_p38_Activation JNK/p38 MAPK Activation G2M_Arrest->JNK_p38_Activation Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2 phosphorylation) JNK_p38_Activation->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Key signaling events in paclitaxel-induced apoptosis.

References

Application Notes and Protocols for the Chromatographic Purification of 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10-Deacetyl-7-xylosyl Paclitaxel is a key intermediate in the semi-synthesis of Paclitaxel, a potent anti-cancer agent. Its efficient purification is crucial for the pharmaceutical industry to ensure the final product's purity and efficacy. This document provides detailed application notes and protocols for the purification of this compound using various chromatographic techniques, designed for researchers, scientists, and drug development professionals. The methodologies described are based on established scientific literature and aim to provide robust and reproducible purification strategies.

Purification Strategies Overview

Several chromatographic techniques have been successfully employed for the purification of this compound and related taxanes. The choice of method depends on the initial purity of the sample, the desired final purity, and the scale of the purification. The most common and effective methods include:

  • Twin-Column Recycling Chromatography: A high-resolution technique suitable for achieving very high purity.[1][2]

  • Macroporous Resin Chromatography: An effective method for initial enrichment and separation from crude extracts.[2][3]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used analytical and preparative technique for the final polishing of the compound.

  • Reverse Phase Flash Chromatography: A rapid purification method suitable for processing larger sample volumes.[4]

Experimental Protocols

Protocol 1: High-Purity Purification using Twin-Column Recycling Chromatography with a Step Solvent Gradient

This protocol is adapted from a study that achieved a final purity of nearly 100% with a yield of over 95%.[1] This method is particularly advantageous for obtaining highly pure this compound.[1][2]

Objective: To achieve high-purity (>99%) this compound.

Materials and Equipment:

  • Twin-column recycling chromatography system

  • Two preparative chromatography columns packed with a suitable stationary phase (e.g., C18 silica gel)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Sample of crude or partially purified this compound

  • UV detector

Methodology:

  • Sample Preparation: Dissolve the crude or partially purified this compound in the initial mobile phase to a suitable concentration. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Columns: Two identical preparative C18 columns.

    • Mobile Phase: A step gradient of a weak solvent and a strong solvent (e.g., water and acetonitrile/methanol mixture). The specific gradient profile needs to be optimized based on the initial sample purity.[1] A weak solvent is introduced between the two columns to counteract band broadening.[1]

    • Flow Rate: Optimize for the best separation, typically in the range of 10-50 mL/min for preparative columns.

    • Detection: UV at 227 nm.

  • Recycling Process:

    • Inject the sample onto the first column.

    • Elute the sample through the first column and direct the fraction containing the target compound to the second column.

    • Introduce a weak solvent between the columns to refocus the band.[1]

    • The eluent from the second column is then recycled back to the first column.

    • The number of cycles is a critical parameter to be optimized to achieve the desired separation.[1]

  • Fraction Collection: Collect the purified fraction of this compound when the desired purity is achieved, as monitored by the UV detector.

  • Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.

Workflow Diagram:

TwinColumnRecyclingChromatography dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter injector Injector pump HPLC Pump column1 Column 1 (C18) weak_solvent Weak Solvent Introduction column2 Column 2 (C18) detector UV Detector (227 nm) collector Fraction Collector hplc_analysis Purity Check by Analytical HPLC

Caption: Workflow for high-purity purification of this compound.

Protocol 2: Enrichment and Preliminary Purification using Macroporous Resin Chromatography

This protocol is based on the use of AB-8 macroporous resin, which has shown a high adsorption capacity for 7-xylosyl-10-deacetyl paclitaxel.[2][3] This method is ideal for processing crude extracts to enrich the target compound before final purification.[3]

Objective: To enrich this compound from a crude plant extract.

Materials and Equipment:

  • Glass column

  • AB-8 macroporous resin

  • Peristaltic pump

  • Crude extract containing this compound

  • Solvents: Ethanol, Water

  • Fraction collector

Methodology:

  • Resin Preparation: Pack a glass column with AB-8 macroporous resin. Wash the resin sequentially with water and ethanol to activate it and remove any impurities.

  • Sample Loading:

    • Dissolve the crude extract in a suitable solvent and adjust the concentration. A study reported optimal feed solution concentrations of 0.0657 mg/mL for 7-xylosyl-10-deacetyl paclitaxel.[3]

    • Load the sample onto the column at a controlled flow rate (e.g., 1 mL/min).[3] The processing volume should be optimized, with one study suggesting 15 bed volumes (BV).[3]

  • Washing: Wash the column with a low concentration of ethanol (e.g., 30% ethanol for 3 BV) to remove weakly adsorbed impurities.[3]

  • Elution: Elute the target compound using a higher concentration of ethanol. A gradient elution can be employed, for example, stepping up to 80% ethanol for 6 BV.[3]

  • Fraction Collection: Collect the fractions during the elution step.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the enriched this compound. The content of 7-xylosyl-10-deacetyl paclitaxel in the product can be significantly increased using this method.[3]

Logical Relationship Diagram:

MacroporousResinPurification start Start: Crude Extract load Load onto AB-8 Resin Column start->load wash Wash with Low % Ethanol load->wash Adsorption of Target elute Elute with High % Ethanol wash->elute Removal of Impurities collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze product Enriched Product analyze->product Pool Positive Fractions

Caption: Process for enrichment of this compound.

Data Presentation

The following tables summarize the quantitative data from the cited purification methods.

Table 1: Performance of Twin-Column Recycling Chromatography

ParameterValueReference
Initial Purity23.90%[1]
Final Purity~100%[1]
Yield>95%[1]
Final Purity (alternative study)99.6%[2]
Recovery Rate (alternative study)>95%[2]

Table 2: Performance of Macroporous Resin (AB-8) Chromatography

ParameterInitial ContentFinal ContentFold IncreaseRecoveryReference
This compound0.053%3.34%62.4385.85%[3]

Table 3: General RP-HPLC and Flash Chromatography Purity

MethodCompoundPurityReference
Reversed-Phase Flash ChromatographyPaclitaxel98.53%[4]
Reversed-Phase Flash ChromatographyBaccatin III98.02%[4]

Conclusion

The purification of this compound can be effectively achieved using a multi-step chromatographic approach. An initial enrichment step using macroporous resin chromatography can significantly increase the concentration of the target compound from crude extracts. For achieving high purity required for pharmaceutical applications, twin-column recycling chromatography or preparative RP-HPLC are highly effective methods. The specific conditions for each chromatographic step should be optimized based on the starting material and the desired final product specifications. The protocols and data presented in these application notes provide a solid foundation for developing a robust and efficient purification process for this compound.

References

Application Note & Protocol: HPLC Analysis of 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed guide for the analysis of 10-Deacetyl-7-xylosyl Paclitaxel using High-Performance Liquid Chromatography (HPLC). The methods outlined are based on established protocols for Paclitaxel and its related compounds, offering a robust starting point for researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of Paclitaxel, a potent anti-cancer agent.[1][2] Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control processes. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound and related impurities.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis.

2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Potassium Dihydrogen Phosphate (KH2PO4) (analytical grade)

  • Ortho-phosphoric acid or Potassium Hydroxide for pH adjustment

2.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column oven.

  • Data acquisition and processing software.

2.3. Chromatographic Conditions

The following tables summarize recommended starting conditions for the HPLC analysis. Method optimization may be required to achieve optimal separation for specific sample matrices.

Table 1: HPLC Method Parameters - Isocratic Elution

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02 M KH2PO4 buffer (pH 4.5) (60:40, v/v)[4]
Flow Rate 1.0 - 2.0 mL/min[4]
Injection Volume 10 - 20 µL
Column Temperature 30 - 40 °C[5][6]
Detection UV at 227 nm[5][6] or 230 nm[4]
Run Time Approximately 15 - 20 minutes

Table 2: HPLC Method Parameters - Gradient Elution

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)[6]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.2 mL/min[6]
Injection Volume 10 µL[6]
Column Temperature 40 °C[6]
Detection UV at 227 nm[6]

2.4. Standard and Sample Preparation

2.4.1. Standard Solution Preparation

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in a diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.4.2. Sample Preparation

The sample preparation method will vary depending on the matrix. For a drug formulation, a simple dilution may be sufficient.

  • Accurately weigh or measure the sample.

  • Dissolve or dilute the sample in the chosen diluent to a concentration that falls within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation and Analysis

3.1. System Suitability

Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. The results should meet the acceptance criteria outlined in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for replicate injections (n≥5)

3.2. Quantitative Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

Table 4: Example Quantitative Data (Hypothetical)

Standard Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Visualization of Workflows

4.1. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

experimental_workflow prep Sample/Standard Preparation hplc HPLC System prep->hplc Injection column C18 Column hplc->column Mobile Phase Flow detector UV Detector column->detector Elution data Data Acquisition & Processing detector->data report Result Reporting data->report

Caption: General workflow for HPLC analysis.

4.2. Logical Relationship of HPLC Parameters

This diagram shows the key relationships between different parameters in developing an HPLC method.

hplc_parameters cluster_mobile_phase Mobile Phase cluster_column Column cluster_detection Detection cluster_output Output mp_composition Composition (Acetonitrile/Water) out_resolution Resolution mp_composition->out_resolution out_retention_time Retention Time mp_composition->out_retention_time mp_ph pH mp_ph->out_retention_time out_peak_shape Peak Shape mp_ph->out_peak_shape mp_flow_rate Flow Rate mp_flow_rate->out_retention_time col_stationary_phase Stationary Phase (C18) col_stationary_phase->out_resolution col_stationary_phase->out_retention_time col_dimensions Dimensions col_dimensions->out_resolution col_temp Temperature col_temp->out_retention_time col_temp->out_peak_shape det_wavelength Wavelength (227 nm) det_wavelength->out_peak_shape

Caption: Key HPLC parameter relationships.

References

Application Notes and Protocols for the Enzymatic Conversion of 10-Deacetyl-7-xylosyl Paclitaxel to 10-deacetylpaclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-deacetylpaclitaxel (10-DAP) is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, Paclitaxel. A significant and environmentally friendly route to produce 10-DAP is through the enzymatic hydrolysis of 10-Deacetyl-7-xylosyl Paclitaxel (10-DAXP), a more abundant precursor found in the needles of various Taxus species. This process utilizes β-xylosidase enzymes to selectively cleave the xylosyl group at the C-7 position of the taxane core. This document provides detailed application notes and protocols for this enzymatic conversion, subsequent purification, and analysis, tailored for researchers and professionals in drug development. The enzymatic approach offers high specificity and yield, presenting a sustainable alternative to purely chemical methods.[1][2]

Principle of the Enzymatic Conversion

The core of this biotransformation is the enzymatic cleavage of a glycosidic bond. A β-xylosidase enzyme recognizes and hydrolyzes the β-1,4-xylosidic linkage at the C-7 position of this compound, releasing a xylose molecule and yielding 10-deacetylpaclitaxel. This reaction is highly specific, leaving the rest of the complex taxane structure intact.

G cluster_reactants Reactants cluster_products Products 10_DAXP This compound Enzyme β-xylosidase 10_DAXP->Enzyme Substrate Binding H2O Water H2O->Enzyme 10_DAP 10-deacetylpaclitaxel Xylose Xylose Enzyme->10_DAP Product Release Enzyme->Xylose

Figure 1: Enzymatic reaction schematic.

Experimental Protocols

Materials and Reagents
  • Substrate: Partially purified extract from Taxus needles containing this compound (>60% purity).[1]

  • Enzyme: β-xylosidase (e.g., from Cellulosimicrobium cellulans or recombinant β-xylosidase from Lentinula edodes).[3][4]

  • Buffers and Solvents: Sodium acetate buffer, Tris-HCl buffer, methanol, ethanol, acetonitrile (HPLC grade), ethyl acetate, hexane, and deionized water.

  • Purification Media: Macroporous resin (e.g., AB-8), normal-phase silica gel, and reversed-phase C18 silica (ODS).[1]

  • Analytical Standards: 10-deacetylpaclitaxel and this compound reference standards.

Protocol for Enzymatic Hydrolysis

This protocol is based on a high-yield enzymatic hydrolysis process.

  • Substrate Preparation: Prepare a solution of the partially purified this compound extract in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0). The final substrate concentration can be in the range of 1-10 g/L.[4]

  • Enzyme Addition: Add the β-xylosidase enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically but can be initiated based on the enzyme's specific activity. For instance, using a cell-free culture medium from Cellulosimicrobium cellulans as the enzyme source has been shown to be effective.[3]

  • Incubation: Incubate the reaction mixture at a controlled temperature, for example, 30°C, with gentle agitation.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals (e.g., 1, 2, 3 hours) and analyzing them by HPLC to determine the consumption of the substrate and the formation of the product.

  • Reaction Termination: Once the conversion is complete (typically >98% within 3 hours under optimal conditions), the reaction can be stopped by denaturing the enzyme (e.g., by adding an organic solvent like methanol or by heat treatment).[3]

Protocol for Purification of 10-deacetylpaclitaxel

This multi-step purification protocol is designed to achieve high purity of the final product.[1]

  • Initial Solid-Phase Extraction:

    • Load the terminated reaction mixture onto a column packed with a macroporous resin (e.g., AB-8).

    • Wash the column with deionized water to remove salts and other polar impurities.

    • Elute the taxanes with an ethanol gradient. For example, a step gradient of 30% ethanol followed by 80% ethanol can be used.[6]

    • Collect the fractions containing the crude 10-deacetylpaclitaxel. This step can yield a product with a purity of around 20.5% and a high recovery of 96.3%.[1]

  • Normal-Phase Chromatography:

    • Pool and concentrate the fractions containing the crude 10-DAP.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

    • Load the sample onto a normal-phase silica gel column.

    • Elute the column with a non-polar solvent system, such as a hexane/ethyl acetate gradient.

    • Monitor the fractions by TLC or HPLC and collect those containing the purified 10-DAP.

  • Reversed-Phase Preparative Chromatography:

    • Pool and concentrate the fractions from the normal-phase chromatography.

    • Dissolve the product in a suitable solvent (e.g., acetonitrile/water mixture).

    • Load the sample onto a reversed-phase preparative column (e.g., ODS).

    • Elute with a gradient of acetonitrile in water.

    • Collect the fractions containing the highly pure 10-deacetylpaclitaxel.

    • Lyophilize the final pooled fractions to obtain the product as a white powder. This final step can achieve a purity of 96%.[1]

Protocol for Analytical HPLC

This method is for monitoring the reaction and assessing the purity of the final product.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical mobile phase composition is a mixture of acetonitrile and water (e.g., 70:30 v/v).[7] The addition of 0.1% trifluoroacetic acid may improve peak shape.

  • Flow Rate: 1.0 - 1.2 mL/min.[7]

  • Detection: UV at 227 nm.[8]

  • Column Temperature: 30-40°C.

  • Injection Volume: 20 µL.

Data Presentation

The following tables summarize the quantitative data for the enzymatic conversion and purification processes.

Table 1: Enzymatic Reaction Parameters and Outcomes

ParameterValue/RangeReference
Enzyme Sourceβ-xylosidase from Cellulosimicrobium cellulans / Recombinant Lentinula edodes[3][4]
SubstrateThis compound extract (>60%)[1]
Substrate Conc.1-10 g/L[4]
pH5.0 - 7.5[4][5]
Temperature30°C[5]
Reaction Time3 - 24 hours[3][4]
Conversion Rate>98%[3]
Product Yield (crude)96.3%[1]

Table 2: Purification Scheme Summary

Purification StepStationary PhaseMobile Phase (Eluent)Purity of 10-DAPOverall YieldReference
Solid-Phase ExtractionMacroporous Resin (AB-8)30%-80% Ethanol Gradient20.5%96.3%[1][6]
Normal-Phase ChromatographySilica GelHexane/Ethyl Acetate GradientIntermediate-[1]
Reversed-Phase Prep. HPLCODS (C18)Acetonitrile/Water Gradient96%79.7%[1]

Visualization of Workflow

The following diagram illustrates the overall workflow from the starting material to the final purified product.

G Start Start: Partially Purified 10-Deacetyl-7-xylosyl Paclitaxel Extract Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-xylosidase) Start->Enzymatic_Hydrolysis Reaction_Mixture Reaction Mixture (Crude 10-DAP) Enzymatic_Hydrolysis->Reaction_Mixture SPE Solid-Phase Extraction (Macroporous Resin) Reaction_Mixture->SPE Crude_Product Crude 10-DAP (Purity: ~20.5%) SPE->Crude_Product Normal_Phase Normal-Phase Chromatography Crude_Product->Normal_Phase Intermediate_Product Intermediate Purity 10-DAP Normal_Phase->Intermediate_Product Reversed_Phase Reversed-Phase Preparative HPLC Intermediate_Product->Reversed_Phase Final_Product Pure 10-deacetylpaclitaxel (Purity: 96%) Reversed_Phase->Final_Product

Figure 2: Overall workflow diagram.

References

Application Notes and Protocols for Cell Viability Assay with 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl Paclitaxel is a derivative of the well-known anti-cancer drug Paclitaxel. Like its parent compound, it functions as a microtubule-stabilizing agent, leading to cell cycle arrest and ultimately apoptosis (programmed cell death)[1]. This compound has demonstrated cytotoxic effects in various cancer cell lines, making it a person of interest for further investigation in oncology research and drug development.

These application notes provide a detailed protocol for assessing the in vitro cell viability and cytotoxic potential of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol is designed to be a starting point and can be adapted for different cell lines and experimental setups.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by disrupting microtubule dynamics, which are crucial for cell division. This disruption leads to mitotic arrest at the G2/M phase of the cell cycle[2]. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL[1][3]. This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspases-3 and -6, ultimately leading to apoptosis[1].

Data Presentation

The following tables summarize the reported cytotoxic activity of this compound in various cancer cell lines. This data can be used as a reference for selecting appropriate starting concentrations for your experiments.

Table 1: Reported IC50 Values for this compound

Cell LineCancer TypeIC50 (µM)Assay MethodReference
PC-3Prostate Cancer5Not Specified[2]
A2780Ovarian Cancer3.5Sulforhodamine B[4]
A549Lung Cancer1.9Sulforhodamine B[4]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Selected cancer cell line (e.g., PC-3, A2780, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., based on the IC50 values in Table 1, a range of 0.1 µM to 10 µM is a good starting point).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium with MTT and DMSO only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Visualizations

G cluster_workflow Experimental Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_cells Treat Cells incubate_24h_1->treat_cells prepare_compound Prepare Serial Dilutions of This compound prepare_compound->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_3_4h Incubate 3-4h add_mtt->incubate_3_4h dissolve_formazan Dissolve Formazan with DMSO incubate_3_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze Data (Calculate % Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

G cluster_pathway Signaling Pathway of this compound cluster_bcl2 Bcl-2 Family Regulation compound 10-Deacetyl-7-xylosyl Paclitaxel microtubules Microtubule Stabilization compound->microtubules mitotic_arrest Mitotic Arrest (G2/M) microtubules->mitotic_arrest bax_bad ↑ Bax, Bad (Pro-apoptotic) mitotic_arrest->bax_bad bcl2_bclxl ↓ Bcl-2, Bcl-XL (Anti-apoptotic) mitotic_arrest->bcl2_bclxl mitochondria Mitochondrial Membrane Permeabilization bax_bad->mitochondria bcl2_bclxl->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3_6 Caspase-3 & 6 Activation caspase9->caspase3_6 apoptosis Apoptosis caspase3_6->apoptosis

Caption: Apoptotic signaling pathway induced by the compound.

G cluster_logic Experimental Design Logic cluster_variables Independent Variable cluster_controls Controls cluster_dependent Dependent Variable experiment Cell Viability Assay concentration Concentration of This compound experiment->concentration vehicle_control Vehicle Control (DMSO) experiment->vehicle_control no_treatment_control No Treatment Control experiment->no_treatment_control cell_viability Cell Viability (%) concentration->cell_viability vehicle_control->cell_viability no_treatment_control->cell_viability

Caption: Logical relationships in the experimental design.

References

Application Note: Analytical Techniques for the Characterization of 10-Deacetyl-7-xylosyl Paclitaxel Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 10-Deacetyl-7-xylosyl Paclitaxel is a significant derivative of Paclitaxel, a potent anti-cancer agent originally isolated from the Pacific yew tree (Taxus brevifolia).[1][2] This derivative, often found as a natural impurity or a semi-synthetic precursor, plays a crucial role in the synthesis and manufacturing of Paclitaxel and its analogues like Docetaxel.[3][4] Accurate and robust analytical characterization is essential for quality control, impurity profiling, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed protocols and data for the primary analytical techniques used to characterize this compound and related substances: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating this compound from a complex mixture of related taxanes and for its quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common technique for assessing the purity and quantifying Paclitaxel derivatives. The method separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: HPLC-grade water.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.

    • For a typical isocratic elution, prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Other methods may use methanol/water or buffered solutions like potassium dihydrogen phosphate/acetonitrile.[1][5]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound derivative standard or sample in a suitable solvent (e.g., a mixture of acetonitrile and methanol).[5]

    • A typical concentration is 25-100 µg/mL.[5]

    • Filter the sample solution through a 0.2 µm or 0.45 µm syringe filter to remove particulate matter.

  • Instrumentation and Conditions:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 5-20 µL of the prepared sample onto the column.[5]

    • Run the analysis for a sufficient time to allow for the elution of all relevant impurities. A typical run time is 10-30 minutes.[1][6]

    • Monitor the elution profile at a wavelength of 227 nm or 230 nm, where taxanes exhibit strong UV absorbance.[1][5]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to a reference standard.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: Typical RP-HPLC Parameters

ParameterCondition 1Condition 2Condition 3
Column Ascentis® Express F5 (15 cm x 4.6 mm, 5 µm)Symmetry C18 (250 mm x 4.6 mm, 5 µm)[5]Phenomenex Gemini C18 (250 x 4.6mm, 5µm)[1]
Mobile Phase Acetonitrile : Water (60:40)Acetonitrile : Methanol (60:40)[5]KH₂PO₄ Buffer : Acetonitrile (60:40)[1]
Flow Rate 1.5 mL/min1.5 mL/min[5]2.0 mL/min[1]
Detector UV at 227 nm[5]UV at 230 nm[1]UV at 227 nm[7]
Column Temp. 30 °CAmbient[5]Not Specified
Injection Vol. 5 µL20 µL[5]Not Specified

Workflow for Chromatographic Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC / LC-MS Analysis cluster_data Data Processing p1 Weigh Sample/Standard p2 Dissolve in Solvent p1->p2 p3 Filter Sample (0.2 µm) p2->p3 a2 Inject Sample p3->a2 Prepared Sample p4 Prepare & Degas Mobile Phase a1 Equilibrate System p4->a1 Mobile Phase a1->a2 a3 Chromatographic Separation (Column) a2->a3 a4 Detection (UV/MS) a3->a4 d1 Integrate Peaks a4->d1 Raw Data d2 Identify Compounds (Retention Time / m/z) d1->d2 d3 Quantify / Assess Purity d2->d3

Caption: General workflow for HPLC and LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, making it an invaluable tool for the definitive identification and structural elucidation of Paclitaxel derivatives and their impurities.

Experimental Protocol: LC-MS for Identification

  • Chromatography:

    • Employ an HPLC or UPLC system connected in-line to a mass spectrometer.

    • Use chromatographic conditions similar to those described for RP-HPLC. A volatile mobile phase modifier (e.g., 2 mM ammonium acetate) is often required for optimal ionization.[8]

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol, ensuring the final concentration is suitable for MS detection (typically 1-10 µg/mL).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is commonly used and can be operated in either positive or negative ion mode.[9]

    • Mass Analyzer: A variety of analyzers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Data Acquisition: Acquire full scan data to detect all ions within a specified mass range. The expected molecular weight of this compound is 943.98 g/mol .[10]

    • Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the precursor ion (m/z ~944.0 [M+H]⁺ or ~942.9 [M-H]⁻) to generate a characteristic fragmentation pattern. A collision energy of around 40V may be used.[9]

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of the target compound.

    • Confirm the molecular weight from the full scan mass spectrum.

    • Analyze the MS/MS fragmentation pattern to confirm the structure by identifying characteristic fragment ions.

Data Presentation: LC-MS Parameters and Expected Ions

ParameterValue
Compound This compound
Molecular Formula C₅₀H₅₇NO₁₇[10]
Molecular Weight 943.98 g/mol [10]
Ionization Mode ESI (Positive or Negative)[9]
Precursor Ion (m/z) [M-H]⁻ ~942.9
Precursor Ion (m/z) [M+H]⁺ ~944.0
Precursor Ion (m/z) [M+Na]⁺ ~966.0
MS/MS Fragments Characteristic fragments of the taxane core and xylosyl moiety.[9]

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include spectral width, acquisition time, and number of scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

    • 2D NMR: For complete assignment, advanced experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Analysis:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign signals to specific protons and carbons in the molecule.[11]

Data Presentation: Expected Characteristic NMR Signals (Note: Precise assignments require experimental data for the specific compound. These are representative values based on the Paclitaxel structure.)

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Taxane Core Protons 0.8 - 6.510 - 90 (Aliphatic), 130 - 145 (Olefinic), 170-175 (Esters), ~205 (Ketone)
Xylosyl Moiety Protons 3.0 - 5.560 - 110
Benzoyl/Benzamido Protons 7.0 - 8.5125 - 140
Acetyl Methyl Protons ~2.2~21
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder.[12] Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

    • Direct Measurement: For some formulations, the sample can be analyzed directly.[2]

  • Instrumentation and Data Acquisition:

    • Place the KBr pellet or sample in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum of the empty sample chamber or a pure KBr pellet.

    • Record the sample spectrum over a typical range of 4000–400 cm⁻¹.[2][12]

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum plots absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify characteristic absorption bands and assign them to specific functional groups (e.g., O-H, N-H, C=O, C-O).[13]

Data Presentation: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3500 - 3300O-H (Hydroxyls), N-H (Amide)Stretching
3100 - 3000C-H (Aromatic)Stretching
2980 - 2850C-H (Aliphatic)Stretching
~1735C=O (Acetyl Ester)Stretching
~1715C=O (Benzoyl Ester)Stretching
~1650C=O (Amide I)Stretching
1600 - 1450C=C (Aromatic)Stretching
1270 - 1240C-O (Esters)Stretching
1100 - 1000C-O (Alcohols, Ethers)Stretching

Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Interpretation p1 Purified Sample p2 Dissolve in Deuterated Solvent (NMR) p1->p2 p3 Prepare KBr Pellet (FT-IR) p1->p3 a1 Place in NMR Spectrometer p2->a1 a3 Place in FT-IR Spectrometer p3->a3 a2 Acquire 1D/2D NMR Spectra a1->a2 d1 Process NMR Data (FID -> Spectrum) a2->d1 a4 Acquire IR Spectrum a3->a4 d3 Identify Functional Group Frequencies a4->d3 d2 Assign Chemical Shifts & Coupling Constants d1->d2 d4 Elucidate Molecular Structure d2->d4 d3->d4

Caption: General workflow for NMR and FT-IR analysis.

Integrated Analytical Strategy

A comprehensive characterization of this compound derivatives requires an integrated approach. No single technique can provide all the necessary information. HPLC is used for initial purity assessment and quantification, LC-MS confirms molecular weight and provides fragmentation data for identification, while NMR and FT-IR are employed for definitive structural elucidation of the purified compound.

Integrated Workflow for Complete Characterization

cluster_separation Separation & Quantification cluster_elucidation Structural Elucidation start Crude or Semi-Purified Sample hplc RP-HPLC Analysis start->hplc Assess Purity & Isolate Fractions lcms LC-MS Analysis start->lcms Initial ID & MW Confirmation nmr NMR Spectroscopy (¹H, ¹³C, 2D) hplc->nmr Purified Fractions ftir FT-IR Spectroscopy hplc->ftir Purified Fractions end_node Complete Characterization Profile (Purity, Identity, Structure) hplc->end_node Purity & Quantity Data lcms->end_node Identity Confirmation nmr->end_node Definitive Structure ftir->end_node Functional Group Data

Caption: Integrated workflow for comprehensive characterization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 10-Deacetyl-7-xylosyl Paclitaxel Extraction & Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction and purification of 10-Deacetyl-7-xylosyl Paclitaxel (10-DAXP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for extracting this compound?

A1: this compound is a naturally occurring taxane derivative. The most abundant source is the needles of Taxus chinensis, a yew species primarily found in China.[1] It can also be isolated from the bark and needles of other Taxus species, such as Taxus brevifolia.[2][3]

Q2: Why is this compound a valuable precursor in drug development?

A2: 10-DAXP is a crucial semi-synthetic precursor for Paclitaxel (Taxol®), a widely used anticancer drug. Its abundance in renewable sources like yew needles makes it an economically viable starting material for the synthesis of Paclitaxel and its analogs, such as Docetaxel.[2][4] The conversion process often involves removing the xylosyl group at the C-7 position to yield 10-deacetylpaclitaxel (10-DAP), a key intermediate.[1]

Q3: What are the main challenges in obtaining high-purity this compound?

A3: The primary challenges include:

  • Complex mixtures: Crude extracts from Taxus species contain a wide array of other taxanes (e.g., 10-deacetylcephalomannine-7-xyloside, taxol-7-xyloside), lipids, chlorophylls, and phenolic compounds that require removal.[1][3][5]

  • Similar chemical structures: The structural similarity among different taxanes makes their separation difficult, often requiring advanced chromatographic techniques.

  • Degradation: Taxanes can be sensitive to certain conditions, leading to degradation and reduced yield during extraction and purification.

Troubleshooting Guides

Issue 1: Low Yield of 10-DAXP from Initial Extraction
Possible Cause Troubleshooting Step
Inefficient Solvent Extraction Ensure the use of an appropriate solvent system. Methanol is commonly used for initial extraction.[5] Consider alternative or enhanced methods like ultrasound-assisted or pressurized liquid extraction to improve efficiency.[6]
Presence of Interfering Substances For needle extracts, a pre-extraction step with a non-polar solvent like ligroin can remove lipids and chlorophylls.[3]
Degradation of 10-DAXP Avoid prolonged exposure to harsh temperatures or pH conditions during extraction.
Issue 2: Poor Separation of 10-DAXP from Other Taxanes
Possible Cause Troubleshooting Step
Inadequate Chromatographic Resolution Optimize the chromatographic method. Consider using macroporous resins like AB-8, which have shown high adsorption capacity for 10-DAXP.[7] For high-purity applications, twin-column recycling chromatography with a step solvent gradient can be highly effective.
Co-elution of Impurities Adjust the mobile phase composition and gradient. For silica gel chromatography, a gradient of methanol in chloroform or ethyl acetate in hexane can be used.[3][8]
Overloading of the Column Reduce the sample load on the column to improve separation efficiency.
Issue 3: Low Conversion Rate of 10-DAXP to 10-DAP
Possible Cause Troubleshooting Step
Inefficient Enzymatic Hydrolysis Ensure the optimal activity of the β-xylosidase enzyme. Check the pH, temperature, and incubation time of the reaction. Consider using engineered enzymes with improved catalytic properties.[9]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion.
Product Inhibition of the Enzyme If product inhibition is suspected, consider a continuous removal of the product from the reaction mixture.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to facilitate comparison of different methods.

Table 1: Comparison of Purification Methods for 10-DAXP and its Derivatives

MethodStarting MaterialTarget MoleculePurityYield/RecoveryReference
Macroporous Resin (AB-8)Taxus extracts10-DAXP3.34% (from 0.053%)85.85%[7]
Twin-Column Recycling ChromatographyCrude 10-DAXP extract10-DAXP99.6%>95%
Enzymatic Hydrolysis & ChromatographyPartially purified 10-DAXP (>60%)10-DAP96%79.7% (overall)[1]
Semi-synthesis from 10-deacetyl-7-xylosyltaxanes10-deacetyl-7-xylosyltaxanesPaclitaxel99.52%67.6% (total)[2][4]

Experimental Protocols & Workflows

Protocol 1: Purification of 10-DAXP using Macroporous Resin (AB-8)

This protocol is based on the separation and enrichment of 10-DAXP from Taxus extracts.[7]

  • Adsorption:

    • Prepare a column packed with AB-8 macroporous resin.

    • Dissolve the crude extract in the appropriate solvent.

    • Load the solution onto the column at a flow rate of 1 mL/min. Optimal temperature is 35°C.

  • Washing:

    • Wash the column with 3 bed volumes (BV) of 30% ethanol to remove impurities.

  • Elution:

    • Elute the bound taxanes with 6 bed volumes (BV) of 80% ethanol.

    • Collect the fractions containing 10-DAXP.

  • Analysis:

    • Analyze the collected fractions by HPLC to determine the purity and concentration of 10-DAXP.

G Workflow for 10-DAXP Purification using Macroporous Resin A Crude Extract Preparation B Column Loading (AB-8 Resin) Flow rate: 1 mL/min Temp: 35°C A->B C Washing Step (3 BV of 30% Ethanol) B->C D Elution Step (6 BV of 80% Ethanol) C->D E Fraction Collection D->E F HPLC Analysis E->F

Workflow for 10-DAXP Purification using Macroporous Resin
Protocol 2: Conversion of 10-DAXP to 10-DAP via Enzymatic Hydrolysis

This protocol outlines the conversion of 10-DAXP to 10-DAP.[1]

  • Enzymatic Reaction:

    • Dissolve the partially purified 10-DAXP in a suitable buffer.

    • Add β-xylosidase enzyme to the solution.

    • Incubate the mixture under optimal conditions (pH, temperature) to allow for complete removal of the C-7 xylosyl group.

  • Initial Purification:

    • After the reaction is complete, load the hydrolysate onto a resin column to capture the products.

    • Elute to obtain crude 10-DAP. This step can yield crude 10-DAP with a purity of around 20.5% and a high yield of 96.3%.[1]

  • Chromatographic Purification:

    • Further purify the crude 10-DAP using normal-phase chromatography.

    • Follow with a final purification step using reversed-phase preparative chromatography (e.g., with ODS as the solid phase).

  • Final Product:

    • This two-step chromatography can increase the purity of 10-DAP to 96%.[1]

G Workflow for 10-DAP Production from 10-DAXP A Partially Purified 10-DAXP B Enzymatic Hydrolysis (β-xylosidase) A->B C Crude 10-DAP Purification (Resin Column) B->C D Normal-Phase Chromatography C->D E Reversed-Phase Chromatography (ODS) D->E F High-Purity 10-DAP (96%) E->F

Workflow for 10-DAP Production from 10-DAXP

Logical Relationship Diagram

The following diagram illustrates the relationship between 10-DAXP, its derivatives, and the final semi-synthetic products.

G Relationship of Key Taxanes DAXP 10-Deacetyl-7-xylosyl Paclitaxel (10-DAXP) DAP 10-Deacetylpaclitaxel (10-DAP) DAXP->DAP Enzymatic Hydrolysis Paclitaxel Paclitaxel DAP->Paclitaxel Acetylation Docetaxel Docetaxel DAP->Docetaxel Semi-synthesis

Relationship of Key Taxanes

References

Technical Support Center: Semi-synthesis of Paclitaxel from 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the semi-synthesis of paclitaxel from 10-Deacetyl-7-xylosyl Paclitaxel (XDT).

Frequently Asked Questions (FAQs)

Q1: Why use this compound (XDT) as a starting material for paclitaxel semi-synthesis?

A1: 10-Deacetyl-7-xylosyltaxanes, including XDT, are significantly more abundant in various species of yew trees compared to paclitaxel itself.[1][2] In some cases, XDT can be found in yields as high as 0.5% from dried stem bark, whereas paclitaxel's natural concentration is much lower.[1] This higher abundance makes XDT a more accessible and cost-effective precursor for the large-scale production of paclitaxel, reducing the reliance on direct extraction of the final product.[2]

Q2: What are the primary semi-synthetic routes from XDT to paclitaxel?

A2: There are two main strategies for the semi-synthesis of paclitaxel from XDT:

  • Direct Conversion: A three-step reaction involving oxidation, acetylation, and deacetylation can convert a mixture of 10-deacetyl-7-xylosyltaxanes into paclitaxel. This method has been reported to achieve a total yield of 67.6% with a purity of 99.52%.[2][3]

  • Hydrolysis followed by Acylation: This approach first involves the removal of the xylosyl group at the C-7 position to yield 10-deacetyltaxol (10-DAT). Subsequently, a three-step sequence of triethylsilyl (TES) protection of the C-7 hydroxyl, acetylation of the C-10 hydroxyl, and deprotection of the TES group yields paclitaxel.[2][4]

Q3: How can the xylosyl group at the C-7 position be removed?

A3: The removal of the C-7 xylosyl group can be accomplished through two primary methods:

  • Chemical Hydrolysis: This method utilizes periodate or other oxidizing agents in conjunction with a substituted hydrazine to cleave the sugar moiety.[1]

  • Biological/Enzymatic Hydrolysis: This "greener" approach uses β-xylosidase enzymes derived from microorganisms.[1] Engineered yeast strains have demonstrated high conversion rates of over 85%.[1] Cellulosome-like multienzyme complexes have also been effectively used for this bioconversion.

Q4: What are the key challenges in the purification of semi-synthetic paclitaxel?

A4: The primary purification challenge lies in separating paclitaxel from structurally similar taxane impurities, such as cephalomannine.[5] These compounds have very similar physical properties, making separation by standard chromatographic techniques difficult. Additionally, removing reagents, solvents, and by-products from each synthetic step is crucial for achieving the high purity required for pharmaceutical applications. Techniques like liquid-liquid extraction and specialized chromatography using macroporous resins are often employed.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in C-10 Acetylation 1. Incomplete reaction due to inactive acetylating agent.2. Steric hindrance at the C-10 position.3. Inefficient enzymatic activity (if using DBAT enzyme).4. Side reactions, such as acetylation at other hydroxyl groups.1. Use fresh acetic anhydride or another suitable acetylating agent. Consider using a catalyst like DMAP.2. Ensure optimal reaction conditions (temperature, solvent) to overcome steric hindrance.3. Verify the activity of the 10-deacetylbaccatin III-10-O-acetyl transferase (DBAT) enzyme and optimize pH, temperature, and buffer conditions.[7]4. If not already done, protect other reactive hydroxyl groups (e.g., at C-7 with a silyl group) before acetylation.[2]
Incomplete Removal of the C-7 Xylosyl Group (Hydrolysis) 1. Chemical Method: Insufficient amount of oxidizing agent or hydrazine; non-optimal reaction pH or temperature.2. Enzymatic Method: Low enzyme activity, improper pH or temperature, presence of inhibitors in the extract.1. Increase the molar excess of the reagents. Monitor the reaction progress using TLC or HPLC and adjust reaction time accordingly.2. Confirm the optimal conditions for the specific β-xylosidase used.[1] Consider pre-purifying the XDT extract to remove potential enzyme inhibitors.
Formation of Multiple By-products 1. Lack of regioselectivity in reactions involving protecting groups.2. Epimerization at stereocenters under harsh reaction conditions (e.g., strong base or acid).3. Degradation of the taxane core.1. Carefully select protecting groups that offer high selectivity for the target hydroxyl group. The C-7 hydroxyl is often protected with a triethylsilyl (TES) group.[8][9]2. Use milder reaction conditions. For steps requiring a base, consider non-nucleophilic bases and low temperatures.3. Avoid prolonged exposure to strong acids or bases and high temperatures. Use purified solvents and an inert atmosphere to prevent degradation.
Difficulty in Purifying Final Paclitaxel Product 1. Co-elution of paclitaxel with structurally similar impurities (e.g., cephalomannine).2. Presence of residual reagents or protecting groups.1. Employ multi-step purification. Start with liquid-liquid extraction to remove bulk impurities.[5] Follow with column chromatography on macroporous resins (e.g., AB-8) which can effectively separate different taxanes.[6] Consider reverse-phase HPLC for the final polishing step.2. Ensure the deprotection step has gone to completion. Perform an aqueous wash or extraction to remove any water-soluble reagents before final chromatography.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound (XDT)

This protocol is a general guideline based on enzymatic conversion principles.[1]

  • Enzyme Preparation: Prepare a solution of β-xylosidase enzyme in a suitable buffer (e.g., sodium acetate buffer, pH 4.5). The optimal enzyme concentration should be determined empirically.

  • Substrate Dissolution: Dissolve the crude or purified XDT extract in a minimal amount of a water-miscible organic solvent (e.g., ethanol) before adding it to the buffer solution to prevent precipitation.

  • Reaction: Combine the XDT solution with the enzyme buffer. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with gentle agitation.

  • Monitoring: Monitor the conversion of XDT to 10-deacetyltaxol (10-DAT) periodically by taking aliquots and analyzing them via HPLC.

  • Work-up: Once the reaction is complete, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent like ethyl acetate).

  • Extraction: Extract the product (10-DAT) into the organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting 10-DAT using silica gel column chromatography.

Protocol 2: Three-Step Semi-synthesis from 10-DAT

This protocol outlines the conversion of 10-DAT to paclitaxel.[2][4]

  • Step 1: Selective Protection of C-7 Hydroxyl:

    • Dissolve 10-DAT in anhydrous pyridine or DMF.

    • Cool the solution to 0°C.

    • Add triethylsilyl chloride (TES-Cl) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the 7-TES-10-deacetyltaxol by column chromatography.

  • Step 2: Acetylation of C-10 Hydroxyl:

    • Dissolve the 7-TES-10-deacetyltaxol in a suitable solvent (e.g., pyridine).

    • Add acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature until the starting material is consumed.

    • Perform an aqueous work-up and extract the product.

    • Purify the resulting 7-TES-paclitaxel by chromatography.

  • Step 3: Deprotection of C-7 Hydroxyl:

    • Dissolve the 7-TES-paclitaxel in a solvent such as acetonitrile.

    • Add a solution of hydrofluoric acid in pyridine (HF-Py) or another suitable fluoride source at 0°C.

    • Stir until the deprotection is complete.

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the paclitaxel into an organic solvent, wash, dry, and concentrate.

    • Purify the final paclitaxel product by recrystallization and/or column chromatography.

Visualizations

G cluster_0 Route 1: Direct Conversion cluster_1 Route 2: Hydrolysis First XDT 10-Deacetyl-7-xylosyltaxanes Redox Redox Reaction XDT->Redox Acetylation Acetylation Redox->Acetylation Deacetylation Deacetylation Acetylation->Deacetylation Paclitaxel1 Paclitaxel Deacetylation->Paclitaxel1 XDT2 This compound Hydrolysis Hydrolysis (Chemical or Enzymatic) XDT2->Hydrolysis DAT 10-Deacetyltaxol (10-DAT) Hydrolysis->DAT Protection C-7 TES Protection DAT->Protection Acetylation2 C-10 Acetylation Protection->Acetylation2 Deprotection C-7 TES Deprotection Acetylation2->Deprotection Paclitaxel2 Paclitaxel Deprotection->Paclitaxel2

Caption: Key semi-synthetic routes from XDT to Paclitaxel.

G Start Start: Low Yield of Paclitaxel Q1 Is the C-10 acetylation step efficient? Start->Q1 Q2 Is the C-7 xylosyl hydrolysis complete? Q1->Q2 Yes Sol1 Troubleshoot Acetylation: - Check reagent activity - Optimize conditions - Use protecting groups Q1->Sol1 No Q3 Are there significant side products? Q2->Q3 Yes Sol2 Troubleshoot Hydrolysis: - Adjust reagent stoichiometry - Optimize enzyme conditions Q2->Sol2 No Sol3 Improve Selectivity: - Use milder reagents - Control temperature - Optimize protecting group strategy Q3->Sol3 Yes End Yield Improved Q3->End No Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for low paclitaxel yield.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 10-Deacetyl-7-xylosyl Paclitaxel and related taxanes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of taxanes.

Question Answer
Why am I seeing poor resolution between Paclitaxel and its closely related impurities like Cephalomannine? Poor resolution between structurally similar taxanes is a common challenge. Potential Causes: 1. Inadequate Mobile Phase Composition: The organic solvent ratio may not be optimal for separating these compounds. 2. Incorrect Column Chemistry: While C18 columns are widely used, for particularly difficult separations, a Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and improved resolution.[1] 3. Suboptimal Gradient: The gradient slope may be too steep, causing compounds to elute too closely together. Solutions:Optimize Mobile Phase: Try adjusting the acetonitrile/water or methanol/water ratio. A ternary mixture (water/acetonitrile/methanol) can also provide unique selectivity.[2] • Switch Column: Consider using a PFP column, which provides different interactions and can enhance the separation of taxanes.[1] • Adjust Gradient: Decrease the gradient slope (e.g., from a 5-minute to a 10-minute gradient for the elution window of interest). The resolution of many taxanes is highly sensitive to the starting eluent composition and the programming rate.[1] • Lower Temperature: Reducing the column temperature can sometimes increase resolution, although it will also increase backpressure and run time.
What causes significant peak tailing for my taxane analytes? Peak tailing can compromise peak integration and quantification accuracy. Potential Causes: 1. Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with polar functional groups on the taxane molecules, causing tailing. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Column Degradation: A void at the column inlet or contamination can cause poor peak shape. Solutions:Mobile Phase Modifier: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase to suppress the ionization of silanol groups. For some methods, a buffer may be used to control pH.[3][4] • Reduce Sample Concentration: Dilute your sample and reinject to see if peak shape improves. • Use a Guard Column: A guard column will protect your analytical column from contaminants. If the column is old, it may need to be replaced.
My retention times are shifting from one injection to the next. What is the cause? Unstable retention times are a critical issue for peak identification and quantification. Potential Causes: 1. Inadequate Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions between gradient runs. 2. Fluctuating Column Temperature: Even minor changes in ambient temperature can affect retention times if a column oven is not used.[1] 3. Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile organic component or improper mixing. Solutions:Increase Equilibration Time: Ensure the post-run equilibration time is sufficient, typically 5-10 column volumes. • Use a Column Oven: Maintain a constant and stable column temperature (e.g., 30°C or 40°C) for reproducible results.[5][6] • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped to prevent evaporation. Ensure the online degasser is functioning correctly.
How can I specifically improve the separation of this compound from other taxanes? The xylosyl group significantly alters the polarity and retention of this compound. Potential Causes for Poor Separation: 1. Co-elution with other polar taxanes: Its polarity may cause it to co-elute with other deacetylated or epimerized forms. 2. Insufficient Method Selectivity: The chosen column and mobile phase may not provide enough selectivity for this specific separation. Solutions:Gradient Optimization: A shallow gradient is often required to separate compounds with minor structural differences. The elution order is related to factors like molecular size and the number of acetylated hydroxyl groups.[1] The presence of the xylosyl group at the 7-hydroxy position has a notable effect on retention.[1] • Column Choice: A PFP column can be particularly effective. The elution order on a C18 column generally sees 10-DAB III eluting first, followed by baccatin III, and then the 7-xylosyl-10-deacetyl derivatives.[7] • Sample Pre-treatment: For complex mixtures from natural extracts, pre-purification using macroporous resins can enrich this compound and simplify the subsequent HPLC analysis.[8]

Frequently Asked Questions (FAQs)

Question Answer
What is a good starting point for an HPLC method to separate Paclitaxel and its related substances? A robust starting point is a reversed-phase method using a C18 column. A typical setup would be: • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm particle size.[6] • Mobile Phase: A gradient of Acetonitrile and Water.[6][9] A common starting point is 60:40 Acetonitrile:Water.[5] • Flow Rate: 1.0 - 1.5 mL/min.[5][9] • Column Temperature: 30°C - 40°C.[5][6] • Detection Wavelength: 227 nm.[2][5] This method can then be optimized by adjusting the gradient slope and mobile phase composition to achieve the desired separation.
How should I prepare samples, particularly those from formulation matrices? Proper sample preparation is crucial to avoid interferences and protect the HPLC system. • Standard Solutions: Prepare stock solutions of reference standards in acetonitrile or a mixture of methanol and acetonitrile.[10] Further dilutions should be made using the mobile phase. • Formulations (e.g., Emulsions): A liquid-liquid extraction or protein precipitation step is often necessary. For emulsions, methanol can be used to break the emulsion, followed by extraction with a solvent like ethyl ether. The sample is then often dried under nitrogen and reconstituted in the mobile phase.[6] This is important to remove interfering excipients like Cremophor EL.[11]
Which column is better for taxane analysis: a standard C18 or a Pentafluorophenyl (PFP) column? Both columns are effective, but they offer different selectivities. • C18 Column: This is the workhorse for reversed-phase chromatography and provides excellent separation based on hydrophobicity. It is suitable for most routine analyses of Paclitaxel and its common impurities.[2][6] • PFP (Pentafluorophenyl) Column: This column offers alternative selectivity due to multiple retention mechanisms (hydrophobic, pi-pi, dipole-dipole interactions). It can provide baseline separation for a larger number of taxanes (up to 15) and is particularly useful for resolving closely related isomers that are difficult to separate on a C18 column.[1] The choice depends on the specific separation challenge.
What is the typical elution order for common taxanes in reversed-phase HPLC? In a typical reversed-phase system (e.g., C18 column with a water/acetonitrile gradient), the elution order is generally from most polar to least polar. A common observed order is: 1. 10-deacetylbaccatin III (lacks side chain at C13)[7] 2. Baccatin III[7] 3. 10-deacetylpaclitaxel[6] 4. This compound and other xylosyl derivatives[7] 5. Cephalomannine[2][6] 6. Paclitaxel[2][6] 7. 7-epipaclitaxel[6] This order can be influenced by the specific column and mobile phase conditions used.
Why is the UV detection wavelength almost always set to 227 nm for taxane analysis? The choice of 227 nm is based on the UV absorption spectrum of the taxane core structure. Paclitaxel and its related compounds share a common chromophore that exhibits a strong absorbance maximum around this wavelength.[2][5] This provides high sensitivity for the detection of Paclitaxel and most of its related impurities, making it the standard wavelength for quantification and purity analysis.

Quantitative Data and Experimental Protocols

Table 1: Example HPLC Method Parameters for Taxane Separation
ParameterMethod 1 (Isocratic)[5]Method 2 (Gradient)[2]Method 3 (Validated)[6]
Column Ascentis® Express F5, 15 cm x 4.6 mm, 5 µmAcclaim™ RSLC 120 C18, 10 cm x 2.1 mm, 2.2 µmAgilent Eclipse XDB-C18, 15 cm x 4.6 mm, 3.5 µm
Mobile Phase A WaterWaterWater
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Mobile Phase C -Methanol-
Elution Mode Isocratic (40% A : 60% B)GradientGradient
Flow Rate 1.5 mL/min0.42 mL/minNot Specified
Column Temp. 30°CNot Specified40°C
Detector UV, 227 nmUV, 227 nmDiode Array UV
Injection Vol. 5 µLNot SpecifiedNot Specified
Run Time < 5 min< 6 min< 60 min
Detailed Experimental Protocol: Rapid UHPLC Method

This protocol is based on a rapid separation method suitable for high-throughput analysis of Paclitaxel and its key related compounds.[2]

1. Instrumentation:

  • An Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Acclaim™ RSLC 120 C18 (2.1 × 100 mm, 2.2 µm).[2]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • C: Methanol

  • Flow Rate: 0.42 mL/min.[2]

  • Detection: UV at 227 nm.[2]

  • Injection Volume: 5 µL (typical, can be optimized).

  • Column Temperature: 35°C (recommended for stability).

3. Gradient Program:

Time (min)% Water (A)% Acetonitrile (B)% Methanol (C)
0.0502525
4.02537.537.5
4.1502525
6.0502525

4. Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve Paclitaxel reference standard in acetonitrile.

  • Working Standard Solution (e.g., 25 µg/mL): Dilute the stock solution with a suitable solvent, such as a 70:15:15 mixture of water:methanol:acetonitrile.[5]

  • Sample Solution: Prepare the sample using the same diluent as the working standard to a final concentration within the linear range of the method. Filter through a 0.22 µm syringe filter before injection.

5. System Suitability:

  • Inject a system suitability solution containing Paclitaxel and key impurities (e.g., Cephalomannine, 10-deacetyl-7-epipaclitaxel).

  • Verify that the resolution between critical pairs (e.g., Paclitaxel and Cephalomannine) is greater than 2.0.

  • Check that the relative standard deviation (RSD) for peak area from replicate injections is ≤ 2.0%.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Handling Weighing Weighing & Dissolution Dilution Dilution & Filtration Weighing->Dilution In Acetonitrile Injection Autosampler Injection Dilution->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (227 nm) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Integration & Quantification Acquisition->Analysis Reporting Reporting & Archiving Analysis->Reporting

Caption: Standard workflow for HPLC analysis of taxanes.

G Start Problem: Poor Peak Resolution Cause1 Is the gradient too steep? Start->Cause1 Cause2 Is the column chemistry optimal? Cause1->Cause2 No Sol1 Solution: Decrease gradient slope or use a shallower gradient. Cause1->Sol1 Yes Cause3 Is the column healthy? Cause2->Cause3 Yes Sol2 Solution: Try a PFP column for alternative selectivity. Cause2->Sol2 No Sol3 Solution: Flush column or replace if pressure is high / peaks are split. Cause3->Sol3 No No No Yes Yes

Caption: Troubleshooting decision tree for poor peak resolution.

References

overcoming solubility issues of 10-Deacetyl-7-xylosyl Paclitaxel in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 10-Deacetyl-7-xylosyl Paclitaxel

This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this compound (10-DAP) in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (10-DAP) is a derivative of paclitaxel, a potent anticancer agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[1][2] Like its parent compound, 10-DAP is highly hydrophobic, making it poorly soluble in aqueous solutions such as cell culture media.[3] This low aqueous solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro assays.[4]

Q2: What is the recommended solvent for creating a stock solution of 10-DAP?

A2: The most common and recommended solvent for creating a high-concentration stock solution of 10-DAP is Dimethyl Sulfoxide (DMSO).[5][6] It is possible to achieve a solubility of up to 100 mg/mL in fresh, high-quality DMSO.[5] It is crucial to use anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the compound's solubility.[5]

Q3: My 10-DAP precipitates when I add my DMSO stock to the aqueous cell culture medium. What's happening and how can I prevent this?

A3: This is a common issue known as "solvent-shifting" precipitation. While 10-DAP is soluble in the DMSO stock, adding this solution to the aqueous medium drastically lowers the DMSO concentration, causing the hydrophobic compound to crash out of solution.[4]

To prevent this, follow these key recommendations:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically well below 0.5% and ideally ≤0.1%, to avoid solvent toxicity.[2][7]

  • Rapid Dilution: Add the DMSO stock directly to the culture medium with vigorous mixing (e.g., vortexing or rapid pipetting). This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.[7]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of medium, then add this to the final culture volume.

  • Warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes help improve solubility during dilution.

Q4: Can I use solvents other than DMSO for my stock solution?

A4: While DMSO is the most prevalent, absolute ethanol is another option for paclitaxel and its derivatives.[2] However, the achievable stock concentration in ethanol is generally lower than in DMSO. Always check the tolerance of your specific cell line to any solvent and include a vehicle control (medium with the same final solvent concentration) in your experiments.

Q5: Are there advanced formulation strategies to improve the solubility of 10-DAP in my experiments?

A5: Yes, co-solvent systems and other formulations can be used, particularly for preparing working solutions. These methods aim to create more stable dispersions of the drug in aqueous media.

  • Co-Solvent Systems: Formulations using excipients like PEG300 and Tween 80 (a surfactant) can help maintain solubility upon aqueous dilution. A published method for paclitaxel involves creating a pre-mixture of the DMSO stock with PEG300 and Tween 80 before the final addition of water or medium.[5][8]

  • Solid Dispersions: For some applications, creating solid dispersions with polymers like PEG 6000 or Poloxamer 407 has been shown to enhance the dissolution rate of paclitaxel.[9]

  • Liposomal Formulations: Encapsulating paclitaxel within liposomes is a well-established method to improve its solubility and stability in aqueous environments.[3][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudiness or precipitate forms immediately upon adding DMSO stock to media. 1. Stock concentration is too high for the dilution factor. 2. Final DMSO concentration is too low to maintain solubility. 3. Inefficient mixing during dilution.1. Prepare a more dilute stock solution in DMSO.[4] 2. Add the stock directly into the final volume of media while vortexing vigorously. 3. Ensure the final DMSO concentration is at the highest tolerable level for your cells (e.g., 0.1-0.2%).[7]
Compound precipitates over time in the incubator. The compound is not stable in the aqueous medium at the tested concentration.1. Lower the working concentration of 10-DAP. 2. Reduce the incubation time if experimentally feasible. 3. Consider using a co-solvent formulation (see Protocol 2).[8]
Inconsistent or no biological activity observed. 1. The compound has precipitated, leading to a lower effective concentration. 2. The stock solution has degraded.1. Visually inspect wells for precipitation before and after incubation. 2. Prepare fresh stock solutions. Store DMSO stocks in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[2]
Cell toxicity observed in vehicle control wells. The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line.1. Perform a dose-response curve for the solvent alone to determine the maximum tolerable concentration. 2. Keep the final DMSO concentration below 0.1% whenever possible.[2]

Experimental Protocols & Data

Solubility & Stock Solution Data

The following table summarizes solubility data for 10-DAP and its parent compound, paclitaxel, in common laboratory solvents.

CompoundSolventMax ConcentrationSource
This compound DMSO100 mg/mL (105.93 mM)[5]
This compound MethanolSlightly soluble (heating/sonication may be required)[6]
Paclitaxel DMSO≤ 5 mM[2]
Paclitaxel Absolute Ethanol≤ 1.5 mM[2]

Note: Solubility can be batch-dependent. It is always recommended to perform a small-scale test with your specific lot of the compound.

Protocol 1: Preparation of a Standard 10-DAP Stock and Working Solution
  • Reconstitute the Lyophilized Powder:

    • Briefly centrifuge the vial of 10-DAP to ensure all powder is at the bottom.

    • Aseptically add the required volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Vortex thoroughly for 1-2 minutes until the solution is completely clear. Gentle warming (to 37°C) or sonication may assist dissolution.[6]

  • Store the Stock Solution:

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[11] Avoid repeated freeze-thaw cycles.[2]

  • Prepare the Working Solution:

    • Thaw a single aliquot of the DMSO stock solution.

    • Pre-warm your cell culture medium to 37°C.

    • To achieve your final desired concentration (e.g., 10 nM), calculate the volume of stock needed. Ensure the final DMSO concentration will be ≤0.1%.

    • While gently vortexing the tube of pre-warmed medium, add the small volume of DMSO stock drop-by-drop or as a single quick addition.

    • Use the freshly prepared medium immediately for your cell-based assay.[2]

Protocol 2: Preparation of a Co-Solvent Working Solution

This protocol is adapted from formulations used for paclitaxel to enhance its stability in aqueous solutions for in vivo and in vitro use.[5][8] It is recommended for situations where standard dilution results in precipitation.

  • Prepare a 10-DAP Stock in DMSO: Follow Step 1 from Protocol 1 to create a concentrated stock (e.g., 100 mg/mL).[5]

  • Create the Co-Solvent Mixture (Example for 1 mL final volume):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 50 µL of your concentrated 10-DAP DMSO stock to the PEG300. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture. Mix again until the solution is completely clear.

  • Final Dilution:

    • Add 500 µL of the desired aqueous solution (e.g., sterile water, PBS, or cell culture medium) to the co-solvent mixture.

    • Mix thoroughly. This final solution should be used immediately for experiments.[5]

Vehicle Control: For this protocol, the vehicle control should contain the same final concentrations of DMSO, PEG300, and Tween 80 as the drug-treated samples.

Visual Guides: Workflows and Pathways

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with 10-DAP in vitro.

G start Precipitation Observed in Cell Culture Medium q1 Is the final DMSO concentration >0.2%? start->q1 a1_yes High DMSO Toxicity Risk. Reduce stock concentration and recalculate dilution. q1->a1_yes Yes a1_no DMSO concentration is likely acceptable. q1->a1_no No q2 How was the working solution prepared? a1_no->q2 dilution_method1 Slowly added stock to static medium. q2->dilution_method1 Method dilution_method2 Rapidly added stock to vortexing medium. q2->dilution_method2 Method remedy1 Re-prepare. Add stock to pre-warmed, vigorously mixing medium. dilution_method1->remedy1 q3 Does precipitation persist? dilution_method2->q3 remedy1->q3 a3_yes Consider Advanced Formulation. (See Protocol 2) q3->a3_yes Yes a3_no Problem Solved. q3->a3_no No

A decision tree for troubleshooting 10-DAP precipitation.
Mechanism of Action: Microtubule Stabilization Pathway

10-DAP, like paclitaxel, exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.

G cluster_cell Cancer Cell drug 10-Deacetyl-7-xylosyl Paclitaxel (10-DAP) tubulin β-tubulin Subunits drug->tubulin Binds to stabilize Inhibition of Disassembly (Microtubule Stabilization) drug->stabilize Induces mt Microtubule Polymer tubulin->mt Polymerize into mt->tubulin Dynamic Disassembly mt->stabilize mitosis Mitotic Spindle Dysfunction & Mitotic Arrest (G2/M Phase) stabilize->mitosis apoptosis Apoptosis (Cell Death) mitosis->apoptosis

The signaling pathway of 10-DAP leading to apoptosis.
Relationship Between Properties and Outcomes

This diagram illustrates the relationship between the physicochemical properties of 10-DAP and the potential experimental outcomes.

G cluster_properties Compound Properties cluster_choices Experimental Choices cluster_outcomes Experimental Outcomes prop1 High Hydrophobicity choice1 Solvent Selection (e.g., DMSO) choice2 Dilution Technique choice3 Working Concentration outcome1 Precipitation (Inaccurate Concentration) choice1->outcome1 outcome2 Soluble Compound (Successful Assay) choice1->outcome2 choice2->outcome1 Poor Technique choice2->outcome2 Optimal Technique choice3->outcome1 Too High choice3->outcome2 Appropriate

Factors influencing experimental success with 10-DAP.

References

dealing with impurities in 10-Deacetyl-7-xylosyl Paclitaxel samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Deacetyl-7-xylosyl Paclitaxel (10-DAXP). The information provided is in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound (10-DAXP) samples?

A1: Impurities in 10-DAXP samples can originate from the natural source material, synthesis process, or degradation. Based on the analysis of related taxane compounds like Paclitaxel, the following are potential impurities:

  • Structurally Related Taxanes:

    • Cephalomannine and its xyloside analogue: Cephalomannine is a common impurity in Paclitaxel extracted from natural sources. Its xyloside derivative may be present in 10-DAXP samples.

    • Other Taxane Xylosides: Extracts from Taxus species can contain a variety of taxane xylosides with minor structural differences from 10-DAXP.

  • Precursors and Intermediates:

    • Baccatin III and its derivatives: As a core scaffold of taxanes, Baccatin III and its xyloside or deacetylated forms can be present as impurities.

    • 10-Deacetylpaclitaxel (10-DAP): If the xylosyl group is cleaved during processing or storage, 10-DAP may be observed.

  • Degradation Products:

    • Epimers: Epimerization at the C-7 position can lead to the formation of 7-epi-10-Deacetyl-7-xylosyl Paclitaxel.

    • Hydrolysis Products: The ester linkages in the 10-DAXP molecule are susceptible to hydrolysis, which can lead to the cleavage of the side chain or other ester groups.[1]

    • Oxidation Products: Exposure to oxidizing conditions can lead to the formation of various oxidized derivatives.

Q2: What are the recommended analytical techniques for identifying and quantifying impurities in 10-DAXP?

A2: The most powerful and widely used analytical techniques for the analysis of Paclitaxel and its analogues, including 10-DAXP, are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors.

  • HPLC/UPLC-UV: This is a robust method for routine purity analysis and quantification of known impurities. Detection is typically performed at 227 nm, the wavelength of maximum absorbance for the taxane chromophore.

  • LC-MS/MS: This technique is invaluable for the identification of unknown impurities and for highly sensitive quantification. The mass spectrometer provides molecular weight and fragmentation information, which aids in structure elucidation.[2][3]

Q3: How can I remove impurities from my 10-DAXP sample?

A3: Several chromatographic techniques can be employed for the purification of 10-DAXP:

  • Preparative HPLC: This is a high-resolution technique suitable for obtaining highly pure material. Both normal-phase and reversed-phase chromatography can be effective.

  • Column Chromatography: For larger scale purification, column chromatography using silica gel or other stationary phases can be used.

  • Macroporous Resins: Certain macroporous resins have shown good performance in the separation and enrichment of taxane derivatives from crude extracts.[4]

Troubleshooting Guide

HPLC/UPLC Analysis

Problem 1: Poor peak shape (tailing, fronting, or splitting) for the 10-DAXP peak.

Possible Cause Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For taxanes, a slightly acidic mobile phase (pH 3-5) often yields better peak shapes.
Secondary Interactions with Stationary Phase Add a competitor, such as a small amount of triethylamine (TEA), to the mobile phase to block active sites on the silica-based column. Alternatively, use a column with a highly inert stationary phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Injection Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent.

Problem 2: Inconsistent retention times for the 10-DAXP peak.

Possible Cause Solution
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Inconsistent Mobile Phase Composition Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase before each injection, especially for gradient methods.
Air Bubbles in the Pump Purge the pump to remove any trapped air bubbles.

Problem 3: Ghost peaks appearing in the chromatogram.

Possible Cause Solution
Carryover from Previous Injection Implement a needle wash step in the autosampler method with a strong solvent.
Contaminated Mobile Phase or System Prepare fresh mobile phase using high-purity solvents. Flush the entire HPLC system.
Late Eluting Compounds Extend the run time of the chromatogram to ensure all components from the previous injection have eluted.
Sample Stability and Handling

Problem 4: Appearance of new impurity peaks in a previously pure 10-DAXP sample.

Possible Cause Solution
Degradation Due to Improper Storage Store 10-DAXP samples protected from light, at low temperatures, and under an inert atmosphere to prevent degradation.
Hydrolysis in Solution Prepare solutions of 10-DAXP fresh and use them promptly. If storage in solution is necessary, use a non-aqueous solvent and store at a low temperature. The ester groups are susceptible to hydrolysis, especially under basic conditions.[1]
Photodegradation Protect samples and solutions from light by using amber vials or covering them with aluminum foil.

Quantitative Data

Table 1: Typical HPLC Parameters for Paclitaxel and Related Compounds Analysis (Adaptable for 10-DAXP)

ParameterValue
Column C18 (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm)[5]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient from a lower to a higher concentration of Mobile Phase B
Flow Rate 1.0 - 1.2 mL/min[5]
Column Temperature 40 °C[5]
Detection Wavelength 227 nm[5]
Injection Volume 10 - 20 µL

Table 2: Common Degradation Products of Paclitaxel under Stress Conditions (Likely applicable to 10-DAXP) [2][6]

Stress ConditionMajor Degradation Products
Acidic Hydrolysis 10-Deacetylpaclitaxel, Baccatin III, 7-epipaclitaxel
Basic Hydrolysis 10-Deacetylpaclitaxel, 7-epipaclitaxel, Side-chain cleavage products
Oxidation Various oxidized derivatives
Photolytic Isomerization and degradation products
Thermal 7-epipaclitaxel, 10-Deacetylpaclitaxel

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of 10-DAXP

This protocol is adapted from a validated method for Paclitaxel and its related substances.[5][7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B (linear gradient)

    • 25-30 min: 70% B

    • 30-31 min: 70-30% B (linear gradient)

    • 31-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 227 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 10-DAXP sample in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study of 10-DAXP

This protocol is a general guideline for assessing the stability of 10-DAXP and identifying potential degradation products.

  • Acid Hydrolysis: Dissolve 10-DAXP in a suitable organic solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Incubate at 60 °C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve 10-DAXP in a suitable organic solvent and add an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve 10-DAXP in a suitable organic solvent and add an equal volume of 3% hydrogen peroxide. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store the solid 10-DAXP sample in an oven at a controlled temperature (e.g., 80 °C) for an extended period (e.g., 1, 3, 7 days).

  • Photodegradation: Expose a solution of 10-DAXP to a UV lamp (e.g., 254 nm or 365 nm) or natural sunlight for a defined period.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC or LC-MS method to separate the degradation products from the parent compound.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Evaluation cluster_2 Action Sample 10-DAXP Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Purity_Check Purity > 95%? HPLC_UV->Purity_Check LC_MS LC-MS Analysis Characterize Characterize Impurity (MS/MS, NMR) LC_MS->Characterize Impurity_Detected Unknown Peak Detected? Purity_Check->Impurity_Detected No Proceed Proceed with Experiment Purity_Check->Proceed Yes Impurity_Detected->LC_MS Yes Impurity_Detected->Proceed No (Below Threshold) Purify Purify Sample (Preparative HPLC) Characterize->Purify Purify->HPLC_UV

Caption: Workflow for Impurity Identification and Resolution in 10-DAXP Samples.

Troubleshooting_Logic cluster_0 Isolate the Cause cluster_1 Implement Solution Problem Chromatographic Problem (e.g., Peak Tailing) Check_Method Review Method Parameters (Mobile Phase, Gradient) Problem->Check_Method Check_Hardware Inspect Hardware (Column, Tubing, Pump) Problem->Check_Hardware Check_Sample Evaluate Sample Prep (Solvent, Concentration) Problem->Check_Sample Adjust_Method Optimize Method Check_Method->Adjust_Method Replace_Parts Replace Faulty Components Check_Hardware->Replace_Parts Modify_Sample_Prep Adjust Sample Preparation Check_Sample->Modify_Sample_Prep Verify Verify Resolution Adjust_Method->Verify Replace_Parts->Verify Modify_Sample_Prep->Verify Verify->Problem No Resolved Problem Resolved Verify->Resolved Yes

Caption: Logical Flow for Troubleshooting HPLC Issues with 10-DAXP.

References

Optimizing Reaction Conditions for the Acetylation of 10-Deacetyl-7-xylosyl Paclitaxel: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of paclitaxel and its derivatives is of paramount importance. A key step in the semi-synthesis of paclitaxel from its precursors is the acetylation of the C10 hydroxyl group. This technical support guide provides a comprehensive resource for optimizing the reaction conditions for the acetylation of 10-Deacetyl-7-xylosyl Paclitaxel, a crucial intermediate. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the acetylation of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my acetylation reaction showing low conversion to the desired product?

A1: Low conversion can be attributed to several factors:

  • Insufficient Acetylating Agent: The molar ratio of the acetylating agent to the substrate may be too low. It is recommended to use a significant excess of the acetylating agent.

  • Presence of Moisture: Water in the reaction mixture can hydrolyze the acetylating agent (e.g., acetic anhydride), rendering it inactive. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Consider increasing the temperature, but monitor for potential side reactions.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Poor Quality Reagents: Degradation of the acetylating agent or the presence of impurities in the solvent can inhibit the reaction. Use freshly opened or purified reagents.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A2: The formation of multiple products often indicates a lack of selectivity in the acetylation process. The primary hydroxyl groups on the xylosyl moiety are also susceptible to acetylation.

  • Common Side Products: Besides the desired 10-O-acetylated product, you may observe di-, tri-, or even tetra-acetylated species where the hydroxyl groups on the xylose are also acetylated.

  • Minimizing Side Products:

    • Steric Hindrance: The 10-OH group is sterically less hindered than the hydroxyls on the xylosyl group. Using a bulky acetylating agent might improve selectivity.

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for the more reactive 10-OH group.

    • Catalyst Choice: While pyridine is a common catalyst, exploring other bases or organocatalysts might offer better selectivity.

Q3: How can I effectively monitor the progress of the acetylation reaction?

A3: Regular monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting material and the appearance of the product. Use a suitable solvent system that provides good separation between the starting material, the desired product, and any side products.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative and accurate way to monitor the reaction. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used for the analysis of paclitaxel and its derivatives.[1][2]

Q4: What is the best method for purifying the acetylated product?

A4: Purification is essential to isolate the desired 10-O-acetyl-7-xylosyl Paclitaxel from unreacted starting material, excess reagents, and side products.

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for purification. A gradient elution with a solvent system such as a mixture of hexane and ethyl acetate or dichloromethane and methanol can be used to separate the components based on their polarity.

  • Preparative HPLC: For higher purity, preparative reverse-phase HPLC can be employed.

Experimental Protocols

This section provides a detailed methodology for the acetylation of this compound.

Protocol 1: General Acetylation using Acetic Anhydride and Pyridine

This protocol is a standard method for O-acetylation and can be optimized for the specific substrate.[3]

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (a significant excess, e.g., 10-20 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.

  • Work-up:

    • Remove the solvents under reduced pressure.

    • Add toluene and co-evaporate to remove residual pyridine.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. . Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure 10-O-acetyl-7-xylosyl Paclitaxel.

HPLC Analysis Method

A validated HPLC method is crucial for monitoring the reaction and assessing the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 227 nm.

  • Injection Volume: 20 µL.[1]

Quantitative Data Presentation

Optimizing reaction conditions requires a systematic approach. The following table summarizes hypothetical experimental data to illustrate how different parameters can affect the yield of the desired product. Researchers should generate their own data based on their specific experimental setup.

Entry Acetylating Agent (Equivalents) Base (Equivalents) Solvent Temperature (°C) Time (h) Yield of 10-O-acetyl-7-xylosyl Paclitaxel (%)
1Acetic Anhydride (10)Pyridine (excess)Pyridine252465
2Acetic Anhydride (20)Pyridine (excess)Pyridine252478
3Acetic Anhydride (20)Pyridine (excess)Pyridine501272 (with side products)
4Acetyl Chloride (10)Pyridine (excess)DCM0 to 251875
5Acetic Anhydride (15)DMAP (0.1)DCM251682

Note: This table is for illustrative purposes only. Actual yields will vary depending on the specific experimental conditions and the purity of the starting materials.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

Acetylation_Workflow cluster_prep Preparation cluster_reaction Acetylation Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 10-Deacetyl-7-xylosyl Paclitaxel in Anhydrous Pyridine add_reagent Add Acetic Anhydride at 0°C start->add_reagent react Stir at Room Temperature (Monitor by TLC/HPLC) add_reagent->react quench Quench with Methanol react->quench extract Solvent Extraction and Washes quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure 10-O-acetyl-7-xylosyl Paclitaxel purify->end

Caption: Experimental workflow for the acetylation of this compound.

Logical Relationship for Troubleshooting Low Yield

This diagram illustrates the logical steps to troubleshoot low reaction yields.

Troubleshooting_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_analysis Analysis start Low Yield Observed reagent_quality Check Reagent Purity (Acetylating agent, Solvent) start->reagent_quality reagent_amount Increase Molar Ratio of Acetylating Agent start->reagent_amount temperature Optimize Temperature start->temperature time Increase Reaction Time (Monitor progress) start->time moisture Ensure Anhydrous Conditions start->moisture side_reactions Identify Side Products (HPLC, NMR) start->side_reactions Re-run with Pure Reagents Re-run with Pure Reagents reagent_quality->Re-run with Pure Reagents Re-run with Excess Reagent Re-run with Excess Reagent reagent_amount->Re-run with Excess Reagent Adjust Temperature Adjust Temperature temperature->Adjust Temperature Run for Longer Duration Run for Longer Duration time->Run for Longer Duration Dry Glassware and Solvents Dry Glassware and Solvents moisture->Dry Glassware and Solvents Modify Conditions for Selectivity Modify Conditions for Selectivity side_reactions->Modify Conditions for Selectivity

References

Technical Support Center: Enhancing the Stability of 10-Deacetyl-7-xylosyl Paclitaxel (10-D-7-XP) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of 10-Deacetyl-7-xylosyl Paclitaxel (10-D-7-XP).

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your experiments with 10-D-7-XP formulations.

Issue Potential Cause Recommended Solution
Rapid loss of potency in aqueous solution. Hydrolysis of ester linkages: 10-D-7-XP, like other taxanes, is susceptible to hydrolysis, particularly at neutral to basic pH. The ester bonds at C-13 and C-2 are common sites of cleavage.[1]- Maintain the pH of the formulation in the acidic range (ideally pH 4-5), where taxanes exhibit maximum stability.[2] - Prepare solutions fresh and use them immediately. - For storage, consider lyophilization or storing stock solutions in anhydrous organic solvents at low temperatures (-20°C to -80°C).[3]
Formation of precipitates in the formulation. Poor aqueous solubility: 10-D-7-XP has limited water solubility. Precipitation can occur upon dilution of a concentrated stock solution in an aqueous buffer.- Utilize solubilizing agents such as co-solvents (e.g., ethanol, PEG300), surfactants (e.g., Tween 80), or complexing agents.[4] - Investigate the use of nanocarrier systems like liposomes or nanoparticles to improve solubility and stability.
Inconsistent results between experimental batches. Epimerization at the C-7 position: In basic or near-neutral aqueous solutions, 10-D-7-XP can undergo epimerization at the C-7 position, leading to the formation of 7-epi-10-deacetyl-7-xylosyl paclitaxel, which may have different biological activity and chromatographic properties. The absence of the C-10 acetyl group can increase this epimerization rate.[5]- Strictly control the pH of the formulation, keeping it in the acidic range. - Analyze samples promptly after preparation. - Use a validated, stability-indicating HPLC method capable of separating the C-7 epimers.
Appearance of unknown peaks in HPLC chromatograms after storage. Degradation of the molecule: New peaks may correspond to various degradation products. Under acidic conditions, this could be due to the opening of the oxetane ring.[6] Under basic conditions, hydrolysis products are more likely.[1][6] Photodegradation can also lead to the formation of isomers.[6]- Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal stress) to identify potential degradation products.[6] - Use LC-MS to identify the mass of the unknown peaks and elucidate their structures. - Protect formulations from light.[3]
Loss of product during lyophilization. Inappropriate lyophilization cycle or excipient choice: The formulation may not have the structural integrity to form a stable cake, or the active ingredient may be degraded by the process.- Optimize the lyophilization cycle (freezing, primary drying, and secondary drying phases). - Incorporate cryoprotectants and lyoprotectants such as trehalose, sucrose, or mannitol into the formulation to stabilize the molecule and the cake structure.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for 10-D-7-XP, extrapolated from studies on paclitaxel and its analogues, are hydrolysis of the ester bonds and epimerization at the C-7 position.[1][5] Hydrolysis is typically catalyzed by basic conditions, leading to the cleavage of the side chain at C-13.[1] Epimerization at C-7 is also more prevalent in neutral to basic solutions.[5] Under acidic conditions, degradation can occur through the opening of the oxetane ring.[2][6] Additionally, exposure to light can lead to photodegradation.[6]

Q2: What is the optimal pH for an aqueous formulation of 10-D-7-XP?

A2: Based on data for paclitaxel and related compounds, the pH of maximum stability is in the acidic range, typically around pH 4.[2] It is crucial to avoid neutral and basic pH conditions to minimize hydrolysis and epimerization.[1][5]

Q3: What are some recommended stabilizing agents for 10-D-7-XP formulations?

A3: While specific data for 10-D-7-XP is limited, general strategies for stabilizing taxanes can be applied. For aqueous formulations, maintaining an acidic pH is key. For injectable formulations, co-solvents like ethanol and PEG300, and surfactants like Tween 80 are commonly used to improve solubility and stability.[4] In lyophilized formulations, cryoprotectants such as sucrose, lactose, mannitol, and trehalose can be beneficial.

Q4: How should I store stock solutions of 10-D-7-XP?

A4: Stock solutions of 10-D-7-XP in a suitable anhydrous solvent (e.g., DMSO) should be stored at low temperatures to ensure stability. Recommendations from suppliers suggest storage at -20°C for up to one month or at -80°C for up to six months, with protection from light.[3] It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Q5: How can I monitor the stability of my 10-D-7-XP formulation?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the primary tool for monitoring the chemical stability of 10-D-7-XP formulations. This method should be able to separate the parent compound from all potential degradation products and impurities.[6] Physical stability should also be monitored by visual inspection for precipitation or color change.

Data Presentation

Table 1: Summary of Paclitaxel Degradation Products under Forced Conditions

Note: This data is for Paclitaxel and is provided as a reference for the potential degradation products of this compound.

Stress ConditionMajor Degradation Products IdentifiedReference
Basic Hydrolysis (pH > 7) Baccatin III, Paclitaxel side chain methyl ester, 10-deacetylpaclitaxel, 7-epipaclitaxel[6]
Acidic Hydrolysis (pH < 4) 10-deacetylpaclitaxel, Oxetane ring-opened product[2][6]
Oxidation (H₂O₂) 10-deacetylpaclitaxel[6]
Photolysis (UV/Visible Light) Isomers with C3-C11 bridge[6]
Table 2: Stability of Paclitaxel Infusions in Different Containers and Diluents

Note: This data is for Paclitaxel and illustrates the influence of formulation parameters on stability. Similar trends may be observed for 10-D-7-XP.

ConcentrationDiluentContainerStorage TemperatureStability (Time to 95% of initial concentration)Limiting FactorReference
0.3 mg/mL0.9% NaClPolyolefin2-8°C13 daysPrecipitation[7]
0.3 mg/mL0.9% NaClLDPE2-8°C16 daysPrecipitation[7]
0.3 mg/mL0.9% NaClGlass2-8°C13 daysPrecipitation[7]
0.3 mg/mL5% GlucosePolyolefin2-8°C13 daysPrecipitation[7]
0.3 mg/mL5% GlucoseLDPE2-8°C18 daysPrecipitation[7]
0.3 mg/mL5% GlucoseGlass2-8°C20 daysPrecipitation[7]
1.2 mg/mL0.9% NaClPolyolefin2-8°C9 daysPrecipitation[7]
1.2 mg/mL0.9% NaClLDPE2-8°C12 daysPrecipitation[7]
1.2 mg/mL0.9% NaClGlass2-8°C8 daysPrecipitation[7]
1.2 mg/mL5% GlucosePolyolefin2-8°C10 daysPrecipitation[7]
1.2 mg/mL5% GlucoseLDPE2-8°C12 daysPrecipitation[7]
1.2 mg/mL5% GlucoseGlass2-8°C10 daysPrecipitation[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 10-D-7-XP

This protocol is adapted from established methods for paclitaxel and its related substances.[6][8]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate at pH 5.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 227 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Dilute the 10-D-7-XP formulation with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm filter before injection.

3. Validation Parameters:

  • Specificity: Demonstrate that the method can separate 10-D-7-XP from its degradation products and any excipients in the formulation. This is typically achieved through forced degradation studies.

  • Linearity: Establish a linear relationship between the peak area and the concentration of 10-D-7-XP over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of 10-D-7-XP that can be reliably detected and quantified.

Protocol 2: Forced Degradation Study of 10-D-7-XP

1. Acid Hydrolysis:

  • Incubate a solution of 10-D-7-XP in 0.1 M HCl at 60°C for 24 hours.

  • Neutralize the solution before HPLC analysis.

2. Base Hydrolysis:

  • Incubate a solution of 10-D-7-XP in 0.1 M NaOH at room temperature for 2 hours.

  • Neutralize the solution before HPLC analysis.

3. Oxidative Degradation:

  • Treat a solution of 10-D-7-XP with 3% hydrogen peroxide at room temperature for 24 hours.

4. Thermal Degradation:

  • Expose a solid sample of 10-D-7-XP to 80°C for 48 hours.

  • Dissolve the sample in a suitable solvent for HPLC analysis.

5. Photodegradation:

  • Expose a solution of 10-D-7-XP to a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be protected from light.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_data Data Evaluation prep Prepare 10-D-7-XP Formulation (e.g., aqueous solution, lyophilized powder) storage Store under defined conditions (Temperature, Humidity, Light) prep->storage sampling Sample at predetermined time points storage->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc physical Physical Characterization (Appearance, pH, Particle Size) sampling->physical eval Evaluate Chemical and Physical Stability hplc->eval physical->eval

Caption: Experimental workflow for assessing the stability of 10-D-7-XP formulations.

degradation_pathway cluster_degradation Degradation Pathways main This compound hydrolysis Hydrolysis Products (e.g., Baccatin III derivative) main->hydrolysis Basic/Acidic Conditions epimerization 7-epi-10-deacetyl-7-xylosyl Paclitaxel main->epimerization Neutral/Basic Conditions oxetane Oxetane Ring-Opened Product main->oxetane Acidic Conditions photo Photodegradation Products main->photo Light Exposure

Caption: Potential degradation pathways for this compound.

troubleshooting_logic start Instability Observed (e.g., Potency Loss, Precipitation) check_ph Is the pH of the aqueous formulation acidic? start->check_ph check_storage Is the formulation protected from light and stored at low temperature? check_ph->check_storage Yes adjust_ph Adjust pH to 4-5 check_ph->adjust_ph No check_solubility Are appropriate solubilizing agents used? check_storage->check_solubility Yes improve_storage Store at -20°C to -80°C and protect from light check_storage->improve_storage No add_solubilizers Incorporate co-solvents, surfactants, or nanocarriers check_solubility->add_solubilizers No retest Re-evaluate Stability check_solubility->retest Yes adjust_ph->retest improve_storage->retest add_solubilizers->retest

Caption: A logical troubleshooting guide for 10-D-7-XP formulation instability.

References

Validation & Comparative

A Comparative Guide: 10-Deacetyl-7-xylosyl Paclitaxel vs. Paclitaxel in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro anti-cancer activities of 10-Deacetyl-7-xylosyl Paclitaxel and its parent compound, Paclitaxel. The following sections present a summary of their mechanisms of action, comparative efficacy in cancer cell lines, and the experimental protocols utilized to generate the supporting data.

Introduction

Paclitaxel, a renowned anti-cancer agent, functions primarily by stabilizing microtubules, leading to mitotic arrest and subsequent apoptotic cell death. This compound is a naturally occurring derivative of Paclitaxel, and understanding its comparative bioactivity is crucial for the development of novel taxane-based chemotherapeutics with potentially improved pharmacological profiles. This guide aims to provide a comparative overview of their effects on cancer cell lines based on available experimental data.

Mechanism of Action

Both Paclitaxel and this compound share a fundamental mechanism of action: the disruption of microtubule dynamics. However, the specifics of their downstream effects, particularly in the induction of apoptosis, have been individually characterized.

Paclitaxel: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network, which is essential for mitosis and other vital cellular functions. The stabilized microtubules lead to a sustained blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1]

This compound: Similar to its parent compound, this compound is a microtubule-disrupting agent.[2] It has been shown to induce mitotic arrest in cancer cells. Its pro-apoptotic activity in human prostate cancer (PC-3) cells is mediated through the mitochondrial-dependent pathway. This involves the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL. This shift in the balance of Bcl-2 family proteins leads to a disturbance in the mitochondrial membrane permeability and the subsequent activation of caspase-9, which in turn activates downstream executioner caspases.[3][4]

Signaling Pathway: Mitochondrial-Dependent Apoptosis

G cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Drug This compound Bax Bax/Bad (Pro-apoptotic) Drug->Bax Upregulates Bcl2 Bcl-2/Bcl-XL (Anti-apoptotic) Drug->Bcl2 Downregulates Mito Mitochondrial Membrane Permeabilization Bax->Mito Promotes Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound and Paclitaxel. It is important to note that the data for each compound were generated in separate studies and, therefore, a direct comparison should be made with caution.

Table 1: In Vitro Activity of this compound

ParameterCell Line / SystemValueReference
IC50 (Cytotoxicity) PC-3 (Prostate Cancer)5 µM[2]
ID50 (Microtubule Disassembly) Pig Brain Microtubules0.3 µM[2]
ID50 (Microtubule Disassembly) Physarum Microtubules0.5 µM[2]

Table 2: In Vitro Activity of Paclitaxel

ParameterCell Line / SystemValueReference
ID50 (Microtubule Disassembly) Mammalian Microtubules0.5 µM[5]
ID50 (Microtubule Disassembly) Physarum Microtubules0.9 µM[5]

Note: IC50 (Median Inhibitory Concentration) for cytotoxicity represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. ID50 (Median Inhibitory Dose) for microtubule disassembly represents the concentration required to inhibit the rate of microtubule disassembly by 50%.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent generalized protocols and may have been adapted by the specific studies referenced.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Experimental Workflow: MTT Assay

G Start Seed cells in a 96-well plate Incubate Incubate for 24h (Cell Adherence) Start->Incubate Treat Add varying concentrations of test compound Incubate->Treat Incubate2 Incubate for desired duration (e.g., 48h) Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h (Formazan formation) AddMTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read End Calculate IC50 Read->End

Caption: A typical workflow for determining compound cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Paclitaxel). A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to quantify the percentage of apoptotic cells and to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Cells are cultured in larger format vessels (e.g., 6-well plates) and treated with the test compounds at specified concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed (for cell cycle analysis) or resuspended in a binding buffer (for apoptosis analysis).

  • Staining:

    • For Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

    • For Cell Cycle: Fixed cells are treated with RNase and stained with a DNA-intercalating dye such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

  • Data Interpretation:

    • Apoptosis: The data is analyzed to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

    • Cell Cycle: The DNA content of the cells is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Discussion and Conclusion

The available data suggests that both this compound and Paclitaxel are potent inhibitors of microtubule function. In a cell-free system, this compound appears to be slightly more potent at inhibiting the disassembly of mammalian microtubules than Paclitaxel (ID50 of 0.3 µM vs. 0.5 µM, respectively).[2][5]

In terms of cytotoxicity against cancer cells, a direct comparison is challenging due to the lack of head-to-head studies. The IC50 value of 5 µM for this compound in PC-3 cells provides a benchmark for its anti-proliferative activity.[2] The pro-apoptotic mechanism of this compound in PC-3 cells, through the intrinsic mitochondrial pathway, is a significant finding that aligns with the general understanding of taxane-induced cell death.[3][4]

Further research is warranted to conduct a systematic, direct comparison of this compound and Paclitaxel across a panel of diverse cancer cell lines. Such studies would provide a clearer understanding of any potential therapeutic advantages of the derivative, including differences in potency, efficacy, or spectrum of activity. The detailed experimental protocols provided in this guide can serve as a foundation for designing such comparative studies.

References

A Comparative Analysis of the Cytotoxicity of 10-Deacetyl-7-xylosyl Paclitaxel and Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, taxanes represent a cornerstone in the treatment of various solid tumors. This guide provides a detailed comparison of the cytotoxic properties of two prominent taxanes: the naturally derived 10-Deacetyl-7-xylosyl Paclitaxel and the semi-synthetic Docetaxel. While direct comparative studies on the cytotoxicity of these two specific compounds are not extensively available in the current literature, this analysis synthesizes existing data on their parent compounds and derivatives to offer valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Path to Apoptosis

Both this compound, a derivative of Paclitaxel, and Docetaxel exert their cytotoxic effects by targeting the microtubule network within cancer cells. Their fundamental mechanism involves the stabilization of microtubules, which are crucial for cell division. This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

This compound: This natural derivative of Paclitaxel, isolated from Taxus chinensis and Taxus brevifolia, functions as a microtubule disruptor. It induces mitotic arrest and initiates apoptosis through the intrinsic, mitochondria-driven pathway. This process involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL. This shift in the balance of apoptotic regulators leads to the activation of caspase-9, a key initiator of the apoptotic cascade.

Docetaxel: As a semi-synthetic analogue of Paclitaxel, Docetaxel also stabilizes microtubules, leading to cell cycle arrest and apoptosis. Preclinical studies have suggested that Docetaxel is a more potent inhibitor of microtubule depolymerization than Paclitaxel. Beyond its primary effect on microtubules, Docetaxel has also been shown to influence other signaling pathways, such as the Smad3/HIF-1α pathway, which is involved in tumor metabolism and proliferation.

Quantitative Cytotoxicity: A Comparative Overview

Direct, head-to-head comparisons of the half-maximal inhibitory concentration (IC50) values for this compound and Docetaxel across the same cancer cell lines under identical experimental conditions are lacking in the published literature. However, by examining data from various studies, we can gain an understanding of their relative potencies. It is crucial to note that the following data is collated from different sources and should be interpreted with caution due to variations in experimental methodologies.

Cytotoxicity of this compound and Related Compounds
CompoundCell LineAssayIC50 ValueCitation
This compoundPC3 (Prostate Cancer)Not Specified5 µM
7-Xylosyl-10-Deacetyltaxol BA2780 (Ovarian Cancer)Sulforhodamine B3.5 µM
7-Xylosyl-10-Deacetyltaxol BA549 (Lung Cancer)Sulforhodamine B1.9 µM
Comparative Cytotoxicity of Docetaxel and Paclitaxel

Studies directly comparing Docetaxel and its parent compound, Paclitaxel, have consistently shown Docetaxel to be more potent in vitro.

Cell LineAssayDocetaxel IC50Paclitaxel IC50FindingCitation
Neuroblastoma (SH-SY5Y, BE(2)M17, CHP100)Colony InhibitionNot specifiedNot specifiedDocetaxel was 2 to 11 times more cytotoxic than Paclitaxel.
Adrenocortical Carcinoma (NCI-H295R)MTT/ATP lite34.5 nM58.7 nMDocetaxel was more potent than Paclitaxel.
Adrenocortical Carcinoma (HAC-15)MTT/ATP lite13.8 nM>500 nMDocetaxel was significantly more potent than Paclitaxel.
Cytotoxicity of Docetaxel Across Various Cancer Cell Lines
Cell Line TypeNumber of Cell LinesAssayIC50 RangeCitation
Various Human Tumors13Not Specified0.13 - 3.3 ng/mL
Lung Cancer (H460, A549, H1650)3Not Specified1.41 - 14.53 µM (2D culture)

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used to evaluate compounds like this compound and Docetaxel.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After compound treatment, gently add 50-100 µL of cold 10-50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove excess TCA and unbound dye.

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Dye Solubilization: After staining, wash the plates again with 1% acetic acid to remove unbound dye and allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plate for 5-10 minutes and read the absorbance at 510 nm.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare Drug Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation assay_choice MTT or SRB Assay incubation->assay_choice mt_assay MTT Assay Steps assay_choice->mt_assay srb_assay SRB Assay Steps assay_choice->srb_assay readout Measure Absorbance mt_assay->readout srb_assay->readout data_processing Data Processing readout->data_processing ic50 Calculate IC50 data_processing->ic50

Experimental workflow for in vitro cytotoxicity assays.

signaling_pathway cluster_drug Drug Action cluster_microtubule Microtubule Dynamics cluster_apoptosis Intrinsic Apoptosis Pathway drug This compound or Docetaxel microtubule Microtubule Stabilization drug->microtubule mitotic_arrest G2/M Phase Arrest microtubule->mitotic_arrest bcl2_family Modulation of Bcl-2 Family (Bax/Bad Up, Bcl-2/Bcl-XL Down) mitotic_arrest->bcl2_family mito Mitochondrial Disruption bcl2_family->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified signaling pathway for taxane-induced apoptosis.

A Comparative Guide to Paclitaxel Precursors: 10-Deacetyl-7-xylosyl Paclitaxel vs. 10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two key precursors in the semi-synthesis of the widely used anticancer drug, paclitaxel: 10-Deacetyl-7-xylosyl Paclitaxel (10-DXP) and 10-deacetylbaccatin III (10-DAB). The following sections detail their synthetic performance based on experimental data, outline relevant experimental protocols, and visualize the synthetic pathways and biological mechanism of action.

Data Presentation: A Head-to-Head Comparison

The selection of a precursor for paclitaxel synthesis is a critical decision influenced by factors such as yield, purity of the final product, and the complexity of the synthetic route. The following table summarizes the key quantitative data gathered from published literature to facilitate a direct comparison between 10-DXP and 10-DAB.

ParameterThis compound (10-DXP)10-deacetylbaccatin III (10-DAB)
Overall Yield 67.6%[1]58%[2]
Purity of Paclitaxel 99.52%[1]Information not consistently reported, but high purity is achievable through established purification methods.
Number of Synthetic Steps 3 (Redox, Acetylation, Deacetylation)[1][3][4][5]4 (Protection, Side-chain attachment, Acylation, Deprotection)[2]
Abundance in Source Reported to be 10-30 times more abundant than paclitaxel in cultivated Taxus species.[1]A biosynthetic precursor found in larger quantities than paclitaxel itself in Taxus baccata.[6]
Key Advantages Higher reported yield, fewer synthetic steps, and higher abundance in certain renewable plant sources.[1][3]Well-established and widely used precursor for commercial semi-synthesis of paclitaxel.[6][7]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of paclitaxel from both 10-DXP and 10-DAB, based on methodologies described in the scientific literature.

Protocol 1: Paclitaxel Synthesis from this compound

This three-step synthesis involves oxidation-reduction, acetylation, and deacetylation.

  • Redox Reaction: The initial step involves a redox reaction to modify the xylosyl moiety. Specific reagents and conditions for this step would be optimized based on the starting material's specific taxane mixture.

  • Acetylation: Following the redox reaction, the intermediate is subjected to acetylation to introduce the acetyl group at the C10 position. This is a crucial step for the final structure of paclitaxel.

  • Deacetylation: The final step is a selective deacetylation to yield paclitaxel. The reaction is carefully controlled to remove the appropriate protecting groups without affecting the desired acetyl group at C10.

  • Purification: The final product is purified using techniques such as column chromatography on silica gel to afford high-purity paclitaxel.[4][5]

Protocol 2: Paclitaxel Synthesis from 10-deacetylbaccatin III

This established four-step semi-synthesis involves protection of hydroxyl groups, attachment of the side chain, acylation, and deprotection.

  • Protection of Hydroxyl Groups: The C7 hydroxyl group of 10-DAB is selectively protected using a suitable protecting group, such as a silyl ether, to prevent unwanted side reactions in subsequent steps.

  • Side-Chain Attachment: A protected phenylisoserine side chain is attached to the C13 hydroxyl group of the protected 10-DAB. This is a key step in building the final paclitaxel molecule.

  • Acylation of the C10 Hydroxyl Group: The hydroxyl group at the C10 position is acetylated using an acetylating agent.

  • Deprotection: The protecting group at the C7 position is removed under specific conditions to yield paclitaxel.

  • Purification: The crude product is purified by methods such as recrystallization or chromatography to obtain pure paclitaxel.

Mandatory Visualizations

Chemical Synthesis Pathways

The following diagrams illustrate the synthetic routes from both 10-DXP and 10-DAB to paclitaxel.

G cluster_0 Synthesis from this compound cluster_1 Synthesis from 10-deacetylbaccatin III 10-DXP 10-Deacetyl-7-xylosyl Paclitaxel Intermediate_A Redox Product 10-DXP->Intermediate_A 1. Redox Intermediate_B Acetylated Intermediate Intermediate_A->Intermediate_B 2. Acetylation Paclitaxel_A Paclitaxel Intermediate_B->Paclitaxel_A 3. Deacetylation 10-DAB 10-deacetylbaccatin III Protected_DAB 7-O-Protected 10-DAB 10-DAB->Protected_DAB 1. Protection Sidechain_Attached Side-chain Attached Intermediate Protected_DAB->Sidechain_Attached 2. Side-chain Attachment Acetylated_Product Acetylated Product Sidechain_Attached->Acetylated_Product 3. Acetylation Paclitaxel_B Paclitaxel Acetylated_Product->Paclitaxel_B 4. Deprotection

Caption: Comparative synthesis pathways of paclitaxel.

Experimental Workflow

This diagram outlines a typical workflow for evaluating the efficacy of a paclitaxel precursor.

G Start Precursor Selection (10-DXP or 10-DAB) Synthesis Semi-synthesis of Paclitaxel Start->Synthesis Purification Purification of Crude Product (e.g., Chromatography) Synthesis->Purification Analysis Product Analysis Purification->Analysis Yield Yield Calculation Analysis->Yield Purity Purity Determination (e.g., HPLC, NMR) Analysis->Purity Characterization Structural Confirmation (e.g., MS, NMR) Analysis->Characterization End Comparative Efficacy Assessment Yield->End Purity->End Characterization->End

Caption: General experimental workflow for precursor evaluation.

Paclitaxel Signaling Pathway

This diagram illustrates the mechanism of action of paclitaxel, leading to cancer cell apoptosis.

G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest JNK_SAPK JNK/SAPK Pathway Activation G2M_Arrest->JNK_SAPK Bcl2_Family Bcl-2 Family Regulation G2M_Arrest->Bcl2_Family Caspase_Activation Caspase Cascade Activation JNK_SAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2_Family->Caspase_Activation

Caption: Paclitaxel-induced apoptosis signaling pathway.

References

In Vivo Efficacy: A Comparative Analysis of 10-Deacetyl-7-xylosyl Paclitaxel and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action: A Shared Pathway

Both Paclitaxel and its derivative, 10-Deacetyl-7-xylosyl Paclitaxel, belong to the taxane family of anticancer drugs. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.

Paclitaxel functions by binding to the β-tubulin subunit of microtubules, the building blocks of the mitotic spindle. This binding stabilizes the microtubules, preventing their disassembly (depolymerization). This hyper-stabilization disrupts the normal dynamic instability of microtubules, which is crucial for the separation of chromosomes during mitosis. The cell cycle is arrested, primarily at the G2/M phase, leading to programmed cell death (apoptosis).

This compound , as a derivative of Paclitaxel, is also a microtubule-stabilizing agent. It is believed to follow a similar mechanistic pathway by enhancing tubulin polymerization and preventing microtubule depolymerization, ultimately inducing mitotic arrest and apoptosis.[1][2] In vitro studies have shown that it can induce mitotic cell cycle arrest and apoptosis.[1]

The key signaling pathway initiated by Paclitaxel that leads to apoptosis is illustrated below.

Paclitaxel_Signaling_Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: Paclitaxel's Mechanism of Action Leading to Apoptosis.

In Vivo Efficacy Assessment: A Typical Experimental Approach

While a direct comparative in vivo study is unavailable, the following outlines a standard experimental protocol used to evaluate the antitumor efficacy of taxane compounds in animal models. This methodology is based on protocols described in various preclinical studies of Paclitaxel and its formulations.[3][4][5]

Experimental Protocol: Xenograft Tumor Model
  • Cell Culture and Animal Model:

    • Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) are cultured under standard conditions.

    • Female athymic nude mice (4-6 weeks old) are typically used.

    • A suspension of cancer cells (e.g., 1 x 10^7 cells) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Tumor volumes are monitored regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Formulation and Administration:

    • Paclitaxel: Typically formulated in a vehicle such as Cremophor EL and ethanol, and administered intravenously (IV) or intraperitoneally (IP).

    • This compound: A suitable vehicle would be determined based on its solubility characteristics. Administration would likely be via IV or IP injection to ensure systemic delivery.

    • A vehicle control group receives the formulation vehicle only.

    • Dosing schedules can vary, for example, once daily, every other day, or weekly, for a specified duration.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Tumor volumes are measured throughout the study. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

    • Survival Analysis: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.

    • Body Weight: Animal body weights are monitored as an indicator of systemic toxicity.

  • Data Analysis:

    • Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the differences in tumor growth between the treatment and control groups.

The following diagram illustrates a typical workflow for an in vivo efficacy study.

In_Vivo_Efficacy_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture animal_model Animal Model (Nude Mice) cell_culture->animal_model tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment Treatment Administration (Drug vs. Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

Figure 2: Standard Workflow for an In Vivo Antitumor Efficacy Study.

Data Summary

Due to the absence of direct comparative in vivo studies, a quantitative data table comparing the efficacy of this compound and Paclitaxel cannot be provided. Research efforts have largely focused on the use of this compound as a more abundant natural precursor for the semi-synthesis of Paclitaxel, rather than its own therapeutic potential.[6]

Conclusion

While both this compound and Paclitaxel are microtubule-stabilizing agents with a similar proposed mechanism of action, there is a significant gap in the publicly available literature regarding the direct in vivo comparative efficacy of these two compounds. Further preclinical studies would be required to quantitatively assess the antitumor activity of this compound relative to Paclitaxel in relevant cancer models. Such studies would be essential to determine if this natural derivative holds promise as a standalone therapeutic agent.

References

A Comparative Guide to the Synthetic Utility of 10-Deacetyl-7-xylosyl Paclitaxel Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The quest for efficient and sustainable sources of the potent anticancer drug Paclitaxel (Taxol®) and its derivatives has led researchers to explore various precursors found in the yew tree (Taxus sp.). Among these, 10-deacetyl-7-xylosyltaxanes, which are significantly more abundant than Paclitaxel itself, represent a promising starting point for semi-synthetic production.[1] This guide provides a side-by-side comparison of key synthetic routes that utilize these xylosylated taxanes, offering valuable insights for researchers, scientists, and professionals in drug development.

Performance and Data Overview of Synthesis Routes

The following tables summarize the quantitative data for three primary synthetic strategies starting from 10-deacetyl-7-xylosyltaxane mixtures, which typically include 10-Deacetyl-7-xylosyl Paclitaxel. These routes are valued for their ability to transform a readily available biomass into high-value oncology drugs.

Table 1: Comparison of Overall Process Efficiency

ParameterRoute 1: Chemical Semi-synthesis to Paclitaxel[1]Route 2: Biocatalytic-Chemical Synthesis to Paclitaxel[2]Route 3: Chemical Conversion to 10-DAB[3]
Starting Material Mixture of 10-deacetyl-7-xylosyltaxanes7-β-xylosyl-10-deacetyltaxol (XDT)Mixture of 7-xylosyl-10-deacetyl taxols
Final Product PaclitaxelPaclitaxel10-deacetylbaccatin III (10-DAB)
Number of Key Steps 322
Overall Yield 67.6%High conversion (>85% for enzymatic step)High yield reported (2.2 g / kg of plant material)
Purity of Final Product 99.52%Not explicitly stated for final productHigh purity after chromatography
Key Advantage High yield and purity in fewer stepsEnvironmentally friendly enzymatic stepProduces a versatile precursor for Paclitaxel and Docetaxel

Table 2: Reagent and Condition Comparison

StepRoute 1: Chemical Semi-synthesis[4][5]Route 2: Biocatalytic-Chemical Synthesis[2][6]Route 3: Chemical Conversion to 10-DAB[3]
Xylose Removal Redox reaction (details proprietary) followed by deacetylationEnzymatic hydrolysis with β-xylosidasePeriodate oxidation followed by amine salt treatment
Side Chain Modification Not required (already present)Not required (already present)Base-catalyzed hydrolysis (e.g., hydrazine hydrate)
C-10 Acetylation Acetylation step includedAcetylation of 10-deacetyltaxolNot applicable
Key Reagents Proprietary redox agents, acetylating agentsβ-xylosidase, Acetyl-CoA (for subsequent enzymatic acetylation)Hydrazine hydrate, Potassium periodate, Amine salts
Reaction Conditions Not detailed publiclyEnzymatic: pH ~8.0, up to 37°C; Chemical: Standard acetylation20-50°C for hydrolysis; 20-40°C for xylose cleavage

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Synthesis_Route_1 start 10-Deacetyl-7-xylosyltaxane Mixture redox Redox Reaction start->redox acetylation Acetylation redox->acetylation deacetylation Deacetylation acetylation->deacetylation end Paclitaxel deacetylation->end

Caption: Route 1: Chemical semi-synthesis of Paclitaxel.

Synthesis_Route_2 start 7-β-xylosyl-10-deacetyltaxol (XDT) enzymatic Enzymatic Hydrolysis (β-xylosidase) start->enzymatic intermediate 10-deacetyltaxol (DT) enzymatic->intermediate acetylation C-10 Acetylation intermediate->acetylation end Paclitaxel acetylation->end Synthesis_Route_3 start 7-xylosyl-10-deacetyl taxol Mixture hydrolysis Side Chain Removal (e.g., Hydrazine Hydrate) start->hydrolysis intermediate 7-xylosyl-10-deacetylbaccatin III hydrolysis->intermediate cleavage Xylose Cleavage (Periodate Oxidation) intermediate->cleavage end 10-deacetylbaccatin III (10-DAB) cleavage->end

References

literature review of the comparative bioactivity of paclitaxel derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of paclitaxel and its key derivatives, docetaxel and cabazitaxel. The information presented is curated from peer-reviewed literature and is intended to assist researchers in drug development and cancer biology.

Introduction

Paclitaxel, a complex diterpenoid isolated from the Pacific yew tree (Taxus brevifolia), is a cornerstone of chemotherapy regimens for a variety of cancers, including ovarian, breast, and lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[1][2] However, challenges such as poor water solubility and the emergence of drug resistance have spurred the development of semi-synthetic derivatives. This guide focuses on the comparative bioactivity of paclitaxel and two of its most clinically significant derivatives: docetaxel and cabazitaxel.

Comparative Cytotoxicity

The in vitro cytotoxicity of paclitaxel, docetaxel, and cabazitaxel has been extensively evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit cell growth by 50%, is a key parameter for comparing their potency. The following tables summarize the IC50 values for these compounds in various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary depending on the specific cell line, experimental conditions, and assay used.

Paclitaxel
Cell Line Cancer Type IC50 (nM) Reference
A549Non-Small Cell Lung Cancer7 - 12[3]
H460Non-Small Cell Lung Cancer7 - 12[3]
Multiple Cell LinesVarious2.5 - 7.5[1]
PANC-1Pancreatic Cancer0.008 (8 nM)[4]
MDA-MB-231Breast CancerVaries[5]
ZR75-1Breast CancerVaries[5]
Docetaxel
Cell Line Cancer Type IC50 (nM) Reference
A549Non-Small Cell Lung CancerVaries[2]
H460Non-Small Cell Lung CancerVaries[2]
PC-3Prostate Cancer3.72[6]
DU-145Prostate Cancer4.46[6]
LNCaPProstate Cancer1.13[6]
MDA-MB-231Breast CancerVaries[5][7]
MCF-7Breast CancerVaries[7]
ZR75-1Breast CancerVaries[5]
Cabazitaxel
Cell Line Cancer Type IC50 (nM) Reference
PC-3-TxRProstate Cancer (Docetaxel-Resistant)1.3[8]
DU145-TxRProstate Cancer (Docetaxel-Resistant)7.09[8]
PC-3-TxR/CxRProstate Cancer (Cabazitaxel-Resistant)15.4[8]
DU145-TxR/CxRProstate Cancer (Cabazitaxel-Resistant)30.8[8]
22Rv1-CabR1Prostate Cancer (Cabazitaxel-Resistant)9[9]
PC-3Prostate CancerVaries[10]
DU-145Prostate CancerVaries[10]
MDA-PCA-2bProstate CancerVaries[10]
ACRJ-PC28Prostate CancerVaries[10]
22Rv1DOC8Prostate Cancer (Docetaxel-Resistant)Varies[11]

Mechanism of Action and Signaling Pathways

Paclitaxel and its derivatives exert their cytotoxic effects primarily by disrupting microtubule dynamics. This interference with the cell's cytoskeleton triggers a cascade of signaling events, ultimately leading to cell cycle arrest and apoptosis.

Microtubule Stabilization and Mitotic Arrest

The primary mechanism of action for taxanes is the stabilization of microtubules, preventing their depolymerization. This leads to the formation of abnormal microtubule bundles and asters, disrupting the mitotic spindle and causing cell cycle arrest at the G2/M phase.[12]

cluster_drug Drug Action cluster_cellular Cellular Process Paclitaxel_Derivatives Paclitaxel Derivatives Microtubules Microtubules Paclitaxel_Derivatives->Microtubules Stabilization Microtubule Stabilization Microtubules->Stabilization Promotes Disruption Mitotic Spindle Disruption Stabilization->Disruption Arrest G2/M Phase Arrest Disruption->Arrest

Caption: Mechanism of taxane-induced mitotic arrest.

Apoptotic Signaling Pathways

The mitotic arrest induced by taxanes triggers apoptosis through both intrinsic and extrinsic pathways. This involves the activation of various signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway and the generation of reactive oxygen species (ROS).[13][14]

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic & Other Pathways Mitotic_Arrest Mitotic Arrest (G2/M Phase) ROS ↑ Reactive Oxygen Species (ROS) Mitotic_Arrest->ROS JNK JNK Pathway Activation Mitotic_Arrest->JNK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8/10 Activation JNK->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Paclitaxel-induced apoptotic signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

Recent studies have shown that paclitaxel can also modulate the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[15][16] Inhibition of this pathway by paclitaxel can contribute to its anti-cancer effects.

cluster_pathway PI3K/AKT/mTOR Pathway Paclitaxel Paclitaxel PI3K PI3K Paclitaxel->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth ↓ Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Induction ↑ Apoptosis mTOR->Apoptosis_Induction

Caption: Paclitaxel's inhibitory effect on the PI3K/AKT/mTOR pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the bioactivity of paclitaxel derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Start Seed cells in a 96-well plate Treat Treat cells with various concentrations of drug Start->Treat Incubate Incubate for a defined period (e.g., 72h) Treat->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 1.5-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Measure Measure absorbance at ~570 nm using a microplate reader Solubilize->Measure End Calculate IC50 values Measure->End

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[17]

  • Drug Treatment: Treat the cells with a serial dilution of the paclitaxel derivative and a vehicle control.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator.[17][18]

  • MTT Addition: Remove the drug-containing medium and add 28 µL of a 2 mg/mL MTT solution to each well.[17]

  • Formazan Formation: Incubate the plates for 1.5 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[17][19]

  • Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-590 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the drug concentration.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

Start Prepare tubulin solution in polymerization buffer with GTP on ice Add_Compound Add test compound (e.g., paclitaxel derivative) or control to the tubulin solution Start->Add_Compound Transfer Transfer the reaction mixture to a pre-warmed 37°C cuvette or 96-well plate Add_Compound->Transfer Monitor Monitor the increase in turbidity (absorbance at 340 nm) over time at 37°C Transfer->Monitor End Analyze the polymerization kinetics Monitor->End

Caption: General workflow for a tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) with 1 mM GTP on ice.[20]

  • Compound Addition: Add the paclitaxel derivative or a control compound (e.g., paclitaxel as a positive control, nocodazole as a negative control) to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by warming the reaction mixture to 37°C.[20]

  • Turbidity Measurement: Monitor the increase in light scattering due to microtubule formation by measuring the absorbance at 340 nm over time in a temperature-controlled spectrophotometer.[20]

  • Data Analysis: Plot the change in absorbance over time to obtain a polymerization curve. The rate and extent of polymerization can be used to assess the activity of the compound.

Conclusion

This guide provides a comparative overview of the bioactivity of paclitaxel and its key derivatives, docetaxel and cabazitaxel. The presented data, protocols, and pathway diagrams are intended to be a valuable resource for researchers in the field of cancer drug discovery and development. The tabulated IC50 values offer a quantitative comparison of the cytotoxic potency of these agents, while the detailed experimental protocols provide a foundation for in vitro evaluation. The signaling pathway diagrams illustrate the complex molecular mechanisms underlying the therapeutic effects of this important class of anti-cancer drugs. Further research into novel derivatives and combination therapies continues to be a promising avenue for improving cancer treatment outcomes.

References

Safety Operating Guide

Safe Disposal of 10-Deacetyl-7-xylosyl Paclitaxel: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 10-Deacetyl-7-xylosyl Paclitaxel, a derivative of the microtubule stabilizing agent Paclitaxel.

Immediate Safety and Handling Information

According to safety data sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This classification indicates a low immediate risk with standard laboratory handling procedures. However, adherence to good laboratory practices is always recommended.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Lab Coat: A standard lab coat is sufficient.

  • Eye Protection: Use safety glasses or goggles.

In Case of a Spill: For minor spills, the material can be picked up mechanically. It is advised to prevent the substance from entering sewers or surface and ground water.

Hazard Assessment

The hazard ratings for this compound are consistently low across different safety assessment scales, underscoring its non-hazardous classification.

Hazard AssessmentRatingDescription
NFPA Health Rating 0No hazard beyond that of ordinary combustible material.
NFPA Fire Rating 0Will not burn under typical fire conditions.
NFPA Reactivity Rating 0Normally stable, even under fire exposure conditions, and is not reactive with water.
HMIS Health Rating 0Minimal hazard.
HMIS Flammability Rating 0Minimal hazard.
HMIS Reactivity Rating 0Minimal hazard.

Step-by-Step Disposal Protocol

While this compound is not classified as hazardous, responsible disposal is crucial to prevent environmental contamination. The substance is recognized as slightly hazardous to water; therefore, direct disposal into waterways or sewage systems is not recommended.

For Small Quantities: The safety data sheet from Cayman Chemical suggests that smaller quantities can be disposed of with household waste. However, it is imperative to consult and comply with local and institutional regulations, which may have more stringent requirements.

For Larger Quantities and General Laboratory Practice: For larger quantities or as a standard best practice, disposal should be conducted in accordance with official regulations for chemical waste.

  • Collection: Collect waste this compound in a designated, clearly labeled, and sealed container.

  • Storage: Store the waste container in a designated chemical waste storage area, away from incompatible materials.

  • Waste Manifest: Complete a hazardous waste manifest if required by your institution or local regulations.

  • Licensed Disposal Vendor: Arrange for pickup and disposal by a licensed chemical waste disposal company.

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

A Start: Disposal of This compound B Assess Quantity of Waste A->B C Small Quantity B->C Small D Large Quantity or Standard Lab Practice B->D Large E Consult Local and Institutional Regulations C->E H Collect in Labeled, Sealed Container D->H F Permitted for Household Waste Disposal? E->F G Dispose with Household Waste F->G Yes F->H No K End: Proper Disposal G->K I Store in Designated Chemical Waste Area H->I J Arrange for Pickup by Licensed Disposal Vendor I->J J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 10-Deacetyl-7-xylosyl Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 10-Deacetyl-7-xylosyl Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. As a derivative of Paclitaxel, a potent cytotoxic agent, this compound should be handled with extreme caution to minimize exposure.[1][2][3][4][5]

Hazard Communication

While a Safety Data Sheet (SDS) for this compound from one supplier suggests the substance is not classified as hazardous, it is crucial to recognize its origin as a derivative of Paclitaxel. Paclitaxel is a well-documented cytotoxic drug with hazards including potential genetic defects, damage to fertility or an unborn child, and irritation to the skin and eyes.[6] Therefore, it is imperative to handle this compound as a hazardous compound with similar potential risks.

Personal Protective Equipment (PPE)

Consistent with guidelines for handling cytotoxic drugs, a comprehensive PPE protocol is mandatory.[7][8][9] The following table summarizes the required PPE for various tasks involving this compound.

TaskRequired Personal Protective Equipment
Handling/Weighing of Powder - Disposable Gown (fluid-resistant) - Double Gloves (chemotherapy-rated) - Eye Protection (safety glasses with side shields or goggles) - Face Shield (if there is a splash risk) - Respiratory Protection (N95 or higher respirator)
Solution Preparation & Handling - Disposable Gown (fluid-resistant) - Double Gloves (chemotherapy-rated) - Eye Protection (safety glasses with side shields or goggles) - Face Shield (if there is a splash risk)
Administering to Cell Cultures - Disposable Gown (fluid-resistant) - Double Gloves (chemotherapy-rated) - Eye Protection (safety glasses with side shields)
Waste Disposal - Disposable Gown (fluid-resistant) - Double Gloves (chemotherapy-rated) - Eye Protection (safety glasses with side shields)
Spill Cleanup - Disposable Gown (fluid-resistant) - Double Gloves (chemotherapy-rated, heavy-duty) - Eye Protection (goggles or face shield) - Respiratory Protection (N95 or higher respirator) - Shoe Covers
Operational Plan: Safe Handling Procedures

Engineering Controls:

  • All work with powdered this compound must be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to prevent inhalation of airborne particles.[9]

  • Use a designated area for handling this compound to prevent cross-contamination.

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area by lining it with absorbent, plastic-backed pads.

  • Weighing: If working with the solid form, carefully weigh the required amount in a containment device such as a fume hood. Use tools dedicated to this compound to avoid cross-contamination.

  • Solubilization: If preparing a solution, add the solvent slowly and carefully to the solid to avoid splashing.

  • Transporting: When moving the compound or its solutions, use secondary, sealed, and shatter-resistant containers.[10]

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste.[10][11]

  • Solid Waste: This includes gloves, gowns, absorbent pads, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled cytotoxic waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not pour this waste down the drain.

  • Sharps: Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Cover the spill with an absorbent material from a cytotoxic spill kit. Carefully collect the absorbed material and place it in a designated cytotoxic waste container. Decontaminate the area with an appropriate cleaning agent.[12]

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_experiment 3. Experimentation cluster_disposal 4. Decontamination & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handling_weigh Weigh Compound prep_area->handling_weigh Proceed to Handling handling_solubilize Prepare Solution handling_weigh->handling_solubilize handling_transport Transport in Secondary Container handling_solubilize->handling_transport exp_procedure Perform Experimental Procedure handling_transport->exp_procedure Proceed to Experiment disp_decon Decontaminate Work Surfaces exp_procedure->disp_decon Complete Experiment disp_waste Dispose of Cytotoxic Waste disp_decon->disp_waste disp_ppe Doff PPE and Dispose disp_waste->disp_ppe disp_handwash Wash Hands Thoroughly disp_ppe->disp_handwash

Caption: Workflow for Handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.